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aquaporin 3

Cat. No.: B1175181
CAS No.: 158801-98-0
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Description

Aquaporin 3 (AQP3) is a member of the aquaglyceroporin subfamily of major intrinsic proteins, functioning as a channel for not only water but also glycerol and hydrogen peroxide (H₂O₂) . This transporter is basolaterally expressed in the renal collecting duct, where it works in concert with AQP2 to facilitate water reabsorption and urine concentration . Beyond the kidney, AQP3 is abundantly expressed in epidermal keratinocytes, where its glycerol transport function is critical for maintaining skin hydration, elasticity, and barrier function; studies in AQP3-knockout mice demonstrate dry skin and impaired wound healing, defects that can be corrected by glycerol administration . In the gastrointestinal tract, AQP3 is a predominant water channel, playing important roles in regulating water transport and fluid homeostasis, with its altered expression linked to intestinal disorders such as diarrhea and inflammatory bowel disease . The role of AQP3 extends to cellular signaling and energy metabolism, as it facilitates the influx of glycerol for triglyceride synthesis and ATP production in keratinocytes, and also modulates H₂O₂ transport, thereby influencing cellular redox signaling and inflammatory responses . This product is supplied for Research Use Only (RUO) and is intended for in vitro studies aimed at further elucidating the multifaceted roles of AQP3 in physiology and disease.

Properties

CAS No.

158801-98-0

Molecular Formula

C10H9NO2

Synonyms

aquaporin 3

Origin of Product

United States

Molecular Architecture and Structural Determinants of Aquaporin 3 Function

Quaternary Structure and Oligomerization

Aquaporin 3 exists in biological membranes as a larger complex formed by the association of multiple protein subunits.

AQP3 typically assembles as a homotetramer in cell membranes. uniprot.orgmdpi.comebi.ac.ukmdpi.comwikipedia.orgnih.govuniprot.orgphysiology.orgphysiology.orgdrugbank.com In this configuration, four identical AQP3 protein monomers come together to form a functional unit. Each individual monomer within the tetramer contains and provides an independent pore capable of transporting water and glycerol (B35011). uniprot.orguniprot.org While the homotetrameric assembly is the prevalent form, some evidence suggests the possibility of other oligomeric states. uniprot.org

The stability of the aquaporin tetrameric structure is maintained by interactions between the individual monomers. These interactions occur between transmembrane helices from adjacent monomers. Specifically, interactions between transmembrane helices 1 and 2 of one monomer with transmembrane helices 4 and 5 of an adjacent monomer are mediated by glycine (B1666218) residues and contribute to tetramer stabilization. mdpi.com The intracellular loop D also plays a role in stabilizing the tetramer. mdpi.com While the significance of these monomer-monomer interactions for the functional activity of each individual pore within the monomer is not fully understood, the tetrameric arrangement is a conserved feature of aquaporins. physiology.orgphysiology.org

Monomeric Structural Features

Each AQP3 monomer is a sophisticated structure approximately 28 kDa in size, designed for efficient solute transport. mdpi.com

A core feature of the AQP3 monomer is the presence of six membrane-spanning alpha-helical domains. mdpi.commdpi.comwikipedia.orgnih.govphysiology.orgphysiology.orgnih.govresearchgate.netnih.govresearchgate.net These hydrophobic helices traverse the lipid bilayer and are connected by five loops. mdpi.comwikipedia.orgnih.govresearchgate.net The arrangement of these helices forms a barrel-like structure that surrounds the central pore region. wikipedia.orgphysiology.orgphysiology.org

The amino (N) and carboxy (C) termini of the AQP3 monomer are located on the cytoplasmic side of the membrane. mdpi.commdpi.comwikipedia.orgnih.govphysiology.orgphysiology.orgnih.govresearchgate.netresearchgate.net This intracellular localization is a common characteristic among aquaporins. The N-terminus of AQP3 contains a basolateral sorting motif (YRLL) which plays a role in directing the protein to the basolateral membrane in certain cell types, such as kidney collecting duct principal cells. mdpi.comresearchgate.net The N-terminal region can also be extended in aquaglyceroporins compared to some other aquaporins. researchgate.net

Crucial to the formation and selectivity of the AQP3 pore are two hydrophobic loops, designated Loop B and Loop E. mdpi.commdpi.comwikipedia.orgnih.govnih.govresearchgate.net These loops contain highly conserved Asn-Pro-Ala (NPA) motifs. uniprot.orgmdpi.commdpi.comwikipedia.orgnih.govuniprot.orgnih.govresearchgate.netgenecards.orgindianjnephrol.orgsigmaaldrich.com The NPA motifs are located on opposite sides of the monomer and fold into the membrane, forming short alpha-helices that contribute to the structure of the pore. mdpi.commdpi.comwikipedia.orgnih.govresearchgate.netresearchgate.net This folding creates a distinctive hourglass shape within the monomer, with the NPA motifs located at a central constriction site. mdpi.comebi.ac.ukwikipedia.org The NPA motifs, along with the aromatic/arginine (ar/R) selectivity filter near the extracellular entrance, are key determinants of the pore's selectivity, allowing the passage of water, glycerol, and urea (B33335) while preventing the transport of ions, including protons. mdpi.comebi.ac.ukwikipedia.orgnih.gov The NPA motifs generate a dipole moment, creating a positive electrostatic barrier that helps exclude positively charged ions. mdpi.com

Table 1: Key Structural Features of this compound Monomer

Structural FeatureDescriptionRole in Function
Six Transmembrane Alpha-HelicesHydrophobic segments spanning the lipid bilayer. mdpi.commdpi.comwikipedia.orgnih.govphysiology.orgphysiology.orgnih.govresearchgate.netnih.govresearchgate.netForm the structural core and surround the aqueous pore. wikipedia.orgphysiology.orgphysiology.org
Cytoplasmic N- and C-TerminiEnds of the polypeptide chain located within the cytoplasm. mdpi.commdpi.comwikipedia.orgnih.govphysiology.orgphysiology.orgnih.govresearchgate.netresearchgate.netInvolved in sorting and potentially regulation. mdpi.comresearchgate.netresearchgate.net
Loops B and EHydrophobic loops connecting transmembrane helices. mdpi.commdpi.comwikipedia.orgnih.govnih.govresearchgate.netFold into the membrane to form part of the pore. mdpi.commdpi.comwikipedia.orgnih.govresearchgate.netresearchgate.net
Asn-Pro-Ala (NPA) MotifsHighly conserved sequences within Loops B and E. uniprot.orgmdpi.commdpi.comwikipedia.orgnih.govuniprot.orgnih.govresearchgate.netgenecards.orgindianjnephrol.orgsigmaaldrich.comContribute to pore formation, shape, and selectivity filter. mdpi.comebi.ac.ukmdpi.comwikipedia.orgnih.govresearchgate.net
Aromatic/Arginine (ar/R) FilterConstriction site near the extracellular pore entrance. mdpi.comDetermines size exclusion and solute selectivity. mdpi.comebi.ac.ukwikipedia.org

Table 2: Permeability Characteristics of this compound

Permeable SubstanceNotes
WaterPrimary transported molecule, facilitated by osmotic gradients. uniprot.orgmdpi.comebi.ac.ukbiointerfaceresearch.commdpi.comwikipedia.orgphysiology.orgphysiology.orgdrugbank.comnih.govnih.govindianjnephrol.orgresearchgate.net
GlycerolAQP3 is an aquaglyceroporin, transporting glycerol down its concentration gradient. uniprot.orgmdpi.comebi.ac.ukbiointerfaceresearch.commdpi.comuniprot.orgphysiology.orgphysiology.orgdrugbank.comnih.govnih.govresearchgate.netmdpi.com
UreaPermeable to some extent. uniprot.orgebi.ac.ukmdpi.comuniprot.orgphysiology.orgdrugbank.commdpi.com
Hydrogen PeroxideFacilitates the diffusion of H2O2 across membranes. uniprot.orgmdpi.combiointerfaceresearch.commdpi.comresearchgate.netresearchgate.netresearchgate.netmdpi.com

Detailed research findings, including structural studies using techniques like cryo-electron microscopy and X-ray diffraction (though often on other aquaporins like AQP1 and GlpF due to high homology), have been crucial in elucidating the hourglass model and the precise arrangement of the transmembrane helices and NPA motifs that define the aqueous pore and its selectivity. mdpi.comwikipedia.orgphysiology.orgphysiology.orgnih.govresearchgate.net Molecular dynamics simulations have also provided insights into the movement of water through the channel and interactions with regulatory molecules like hyaluronan. researchgate.net

Structural Basis of Substrate Selectivity

The selective permeability of AQP3 to specific substrates is determined by structural features within its pore.

Pore Diameter as a Physical Limitation

The diameter of the pore serves as a primary physical limitation on the size of molecules that can pass through the channel ebi.ac.uk. The narrowest part of the pore acts as a selectivity filter wikidoc.orgnih.gov. In water-specific aquaporins, this pore diameter is typically restricted to around 3 Å, allowing only single-file water transport nih.govlife-science-alliance.org. Aquaglyceroporins like AQP3 generally have a slightly wider pore diameter in the selectivity filter region, typically about 1 Å wider than water-specific AQPs, accommodating larger solutes like glycerol life-science-alliance.org. Studies on AqpZ, another aquaporin, show its selectivity filter is the narrowest point in the channel, with a diameter of 3.0 Å, while GlpF, a glycerol transporter, has a diameter of 4.0 Å nih.gov.

Role of Specific Amino Acid Residues in Substrate Preference

Specific amino acid residues within the pore region play a crucial role in regulating the preference for different substrates, influencing whether hydrophobic or hydrophilic molecules can pass through ebi.ac.uk. The aromatic/arginine (ar/R) selectivity filter, located near the extracellular vestibule, is a key determinant of substrate specificity wikidoc.orglife-science-alliance.orgresearchgate.net. This filter is formed by four amino acid residues: two from helix 2 (H2) and helix 5 (H5), and two from loop E (LE1 and LE2) researchgate.net. The composition and properties of these residues, particularly in the ar/R region, affect the size and polarity of the selectivity filter researchgate.net. For instance, changes in the amino acid composition of the ar/R region have been shown to impact water permeability researchgate.net. The NPA motifs, while also contributing to selectivity, are a second constriction site biointerfaceresearch.comwikidoc.org. The sidechains of specific residues within the pore, such as leucine (B10760876) and phenylalanine in AqpZ, project into and narrow the pore nih.gov. The presence of specific residues in the selectivity filter, like histidine and arginine, contributes to the filter's preference for small hydrophilic substrates nih.gov. Differences in residues at the cytoplasmic pore entrance can also contribute to inhibitor specificity, as observed between AQP3, AQP7, and AQP9 nih.gov.

Molecular Dynamics Simulations in Structural Characterization

Molecular dynamics (MD) simulations are a valuable tool for characterizing the structure and dynamics of aquaporins, providing insights into their function and selectivity researchgate.nettandfonline.commdpi.comfrontiersin.org. These simulations allow researchers to study the structural flexibility and stability of aquaporins embedded in lipid bilayers at different temperatures researchgate.nettandfonline.com. MD simulations have been used to understand the structural determinants of inhibitor binding to AQP3, showing how compounds interact with residues in the extracellular region of the pore mdpi.com. They can also reveal how gating of aquaporins is achieved, deciphering the roles of relevant residues and interactions in governing structural changes and flux rates researchgate.net. Studies utilizing MD simulations have investigated the stability and flexibility of protein-ligand complexes with AQP3, analyzing dynamic interactions between the protein and potential inhibitors frontiersin.org. MD simulations can also support findings from docking simulations and suggest molecules that could modulate AQP3 function frontiersin.org. Furthermore, MD simulations have been used to study the conformation of AQP3 in different membrane environments, showing how the insertion of a specific residue like Tyr212 into the pore can affect water permeability researchgate.net.

Transport Mechanisms and Permeability Characteristics of Aquaporin 3

Permeability to Water

Like other aquaporins, a primary function of AQP3 is to facilitate the rapid transport of water across cellular membranes. nih.gov This movement is passive, driven by osmotic gradients.

Aquaporins, including AQP3, are integral membrane proteins that form channels for the passage of water, allowing for rapid equilibration of osmotic gradients between the cell's interior and the extracellular environment. wikipedia.orgmdpi.com The movement of water through these channels is a fundamental process involved in numerous physiological functions, such as the concentration of urine in the kidneys and hydration of the skin. nih.govnih.gov AQP3, located in the basolateral membrane of principal collecting duct cells in the kidney, provides a pathway for water to exit these cells and be reabsorbed into the bloodstream. wikipedia.orgmdpi.com This transepithelial fluid transport is essential for the body's water homeostasis. nih.gov While the primary driving force for water movement through AQP3 is the osmotic gradient, external factors can modulate this permeability; for instance, AQP3's water permeability is not influenced by pH, though its glycerol (B35011) transport is. nih.govuniprot.org

The efficiency of water transport through aquaporin channels can be quantified. Through atomistic modeling and large-scale simulations, the single-channel osmotic water permeability of human AQP3 has been calculated. nih.gov Research has determined this value to be approximately 12.9 × 10⁻¹³ cm³/s at 22°C. nih.gov This permeability is notably higher than that of aquaporin-1 (AQP1), a channel considered to be exclusively permeable to water. nih.gov Studies indicate that AQP3 is about 2.4 times more permeable to water than AQP1. nih.gov

Table 1: Single-Channel Osmotic Water Permeability

Aquaporin Permeability (cm³/s) Temperature (°C)
Aquaporin 3 (AQP3) 12.9 × 10⁻¹³ 22

| Aquaporin 1 (AQP1) | 5.3 × 10⁻¹³ | 25 |

Permeability to Small Neutral Solutes

AQP3 is classified as an aquaglyceroporin because, in addition to water, it facilitates the transport of other small, neutral solutes like glycerol, urea (B33335), and ammonia (B1221849). wikipedia.orgnih.gov This broader substrate permeability is due to a less restrictive channel structure compared to water-exclusive aquaporins. nih.gov

The transport of glycerol is a key physiological function of AQP3, particularly in the skin. nih.gov AQP3 is highly expressed in the basal layer of epidermal keratinocytes and is crucial for supplying glycerol to the epidermis. nih.govresearchgate.net This glycerol is vital for maintaining skin hydration and elasticity and supports the biosynthesis necessary for barrier repair. nih.govuniprot.org Studies on mice lacking AQP3 revealed dry skin, reduced elasticity, and impaired barrier function, highlighting the importance of AQP3-mediated glycerol transport over its water transport function in skin physiology. nih.govresearchgate.net

The mechanism of glycerol transport through AQP3 is pH-sensitive; the channel is permeable to glycerol at a neutral pH of 7.4 but not at an acidic pH of 5.5. uniprot.org The affinity between glycerol and the AQP3 channel has been computationally determined to be moderately high, at approximately 500/M. nih.gov This affinity facilitates the efficient uptake of glycerol into cells where it is needed. nih.gov

Table 2: AQP3 Glycerol Transport Characteristics

Characteristic Value / Condition
Affinity (Glycerol-AQP3) ~500/M
Optimal pH for Transport 7.4

| Inhibited pH for Transport | 5.5 |

AQP3 is also permeable to urea. wikipedia.orgresearchgate.net This characteristic is shared with other aquaglyceroporins like AQP7 and AQP9. nih.govresearchgate.net The ability of AQP3 to transport urea is relevant in tissues like the kidney and colon. youtube.com In the kidney, urea transport is a component of the urine concentration mechanism. AQP3's presence in the basolateral membrane of collecting duct cells allows for the exit of both water and urea from the cell. wikipedia.org

Research has identified AQP3 as a channel capable of transporting ammonia. nih.govresearchgate.net It is believed that AQP3, along with other aquaporins, supplements the ammonia transport conducted by Rhesus (Rh) proteins. nih.govresearchgate.net Comparative analysis suggests that ammonia is transported through the aquaporin channel in its neutral form, NH₃. nih.govresearchgate.net In the kidney's collecting duct, AQP3 may play a role in the excretion of ammonium (B1175870) (NH₄⁺). nih.govresearchgate.net This function is significant in processes of nitrogen homeostasis. nih.gov

Hydrogen Peroxide (H2O2) Permeability and Redox State Modulation

This compound (AQP3), a member of the aquaglyceroporin family, is a versatile channel protein that facilitates the transmembrane passage of not only water and glycerol but also the signaling molecule hydrogen peroxide (H2O2). nih.govresearchgate.net This permeability to H2O2 is crucial for the modulation of the cellular redox state and the activation of downstream intracellular signaling pathways. nih.govprinceton.edu The transport of H2O2 through AQP3 allows cells to spatially and temporally regulate this reactive oxygen species, enabling its function in physiological processes such as growth, differentiation, and migration, while mitigating non-specific oxidative stress. nih.govresearchgate.net

Research has demonstrated that AQP3 expression levels can directly influence the intracellular accumulation of H2O2. nih.gov For instance, cells with higher levels of AQP3 exhibit a greater increase in intracellular H2O2 concentration when exposed to an external source. nih.gov This AQP3-mediated uptake of H2O2 is integral for signaling cascades initiated by growth factors, which often rely on H2O2 produced by cell-surface NADPH Oxidase (Nox) enzymes. nih.govresearchgate.net AQP3 is required for this Nox-derived H2O2 signaling, highlighting its role as a key regulator in redox-dependent cellular processes. nih.gov Furthermore, there is evidence to suggest a feedback loop where H2O2 treatment can enhance AQP3 expression, potentially amplifying the cellular response to oxidative signals. kagoshima-u.ac.jp The involvement of AQP3 in H2O2 transport is also implicated in pathological conditions, where it may contribute to processes like ferroptosis by regulating the permeability of extracellular H2O2. kagoshima-u.ac.jp

Biophysical Insights into Channel Gating and Transport Dynamics

The efficient and selective transport of molecules through this compound is governed by the biophysical properties of the channel. Insights from molecular simulations and experimental measurements of activation energy have provided a deeper understanding of the gating mechanisms and the dynamics of permeation.

Molecular dynamics (MD) simulations have been a powerful tool for visualizing the permeation pathways of substrates through the AQP3 channel at an atomic level. ictp.itnih.govresearchgate.net These simulations reveal a narrow pore that forces water molecules to move in a single file. ictp.it A key structural feature is the aromatic/arginine (ar/R) selectivity filter, which creates a steric hindrance that is a primary determinant of substrate selectivity. ictp.itnih.govresearchgate.net

For hydrogen peroxide, which is similar in size to water, simulations show that it also adopts a longitudinal orientation as it passes through the ar/R filter. ictp.it The simulations also highlight the importance of the NPA (asparagine-proline-alanine) motifs. As water molecules pass this region, they are flipped by a combination of electrostatic interactions and the hydrophobic nature of the pore surface, a mechanism that is thought to prevent the backflow of water and the permeation of protons. ictp.it These computational models provide a detailed view of the molecular interactions that govern the high permeability and selectivity of the AQP3 channel. nih.govresearchgate.net

The activation energy represents the energy barrier that a molecule must overcome to pass through the channel. For transport processes through AQP3, the activation energy has been determined to be approximately 5 kcal/mol. nih.gov This relatively low energy barrier is consistent with the efficient transport of water and small solutes like glycerol that is characteristic of aquaglyceroporins. The rate-limiting step for the uptake of a solute like glycerol is its dissociation from a binding site within the channel to the intracellular side. nih.gov Therefore, the Arrhenius activation barrier for transport is primarily influenced by the energetics of this dissociation step. nih.gov

Cellular Expression, Localization, and Trafficking of Aquaporin 3

Tissue and Cell Type-Specific Expression Patterns

The expression of AQP3 varies significantly across different tissues and cell types, reflecting its diverse roles in maintaining homeostasis.

In the skin, AQP3 is the most abundant aquaporin and is predominantly expressed in the keratinocytes of the epidermis. nih.govkatesomerville.com It is found in the basal and spinous layers, with its localization shifting from intracellular in the basal layer to almost exclusively the plasma membrane in the spinous layer. nih.govmdpi.commdpi.com This distribution is thought to be regulated by factors such as extracellular calcium levels, which influence AQP3 glycosylation and its subsequent trafficking to the cell surface. nih.govnih.gov AQP3's presence in these layers is crucial for skin hydration, elasticity, and barrier function. mdpi.com2250.care Studies on AQP3 knockout mice have demonstrated that its absence leads to dry skin, reduced elasticity, and delayed wound healing and barrier repair. nih.govmdpi.com

Beyond keratinocytes, AQP3 is also expressed in cultured human skin fibroblasts. mdpi.com In these cells, its expression can be upregulated by epidermal growth factor (EGF), which in turn stimulates fibroblast migration, a key process in wound healing. mdpi.com

Expression and Localization of AQP3 in Skin Cells

Cell TypePrimary LocationSubcellular LocalizationKey Functions
Epidermal Keratinocytes (Basal Layer)EpidermisPlasma membrane and intracellular compartment nih.govProliferation, hydration nih.govmdpi.com
Epidermal Keratinocytes (Spinous Layer)EpidermisAlmost exclusively plasma membrane nih.govDifferentiation, hydration nih.govplos.org
FibroblastsDermisPlasma membraneMigration, wound healing mdpi.com

AQP3 is a predominant aquaporin in the gastrointestinal (GI) tract, where it plays a significant role in water and solute transport. mdpi.comnih.govfrontiersin.org It is abundantly expressed in the mucosal epithelial cells of the colon, stomach, and small intestine. mdpi.comfrontiersin.orgmdpi.com In the human colon, AQP3 has been observed in the basolateral membranes of epithelial cells, particularly in the distal colon. frontiersin.org However, some studies have also reported its presence in the apical membrane of villus epithelial cells. frontiersin.org In rats, AQP3 protein is abundantly found in the basolateral plasma membrane of colon surface columnar epithelial cells. frontiersin.org

In the small intestine, AQP3 expression is found in villus epithelial cells. frontiersin.org In pigs, its expression is widespread throughout the small intestine, with some studies indicating higher abundance in the duodenum and others in the jejunum. frontiersin.org The localization of AQP3 can also shift under pathological conditions, such as moving from the cell membrane to the cytoplasm during bacterial infection in mice. frontiersin.org Changes in AQP3 expression or function in the GI tract have been linked to conditions like diarrhea and constipation. mdpi.comnih.gov

Expression of AQP3 in Gastrointestinal Epithelial Cells

OrganCell TypePrimary Localization
ColonMucosal epithelial cellsPredominantly basolateral membrane, some reports of apical localization frontiersin.org
StomachEpithelial cellsBasolateral membrane of epithelial cells mdpi.com
Small IntestineVillus epithelial cellsWidespread, with varying abundance in duodenum, jejunum, and ileum depending on the species frontiersin.org

In the kidney, AQP3 is crucial for the urine concentrating mechanism. wikipedia.orgphysiology.orgnih.gov It is specifically localized to the basolateral membrane of the principal cells in the collecting ducts. wikipedia.orgmdpi.compnas.org This localization provides an exit pathway for water that has been reabsorbed from the tubular fluid through the apical water channel, aquaporin 2 (AQP2). mdpi.com Unlike AQP2, the trafficking of which is regulated by the antidiuretic hormone vasopressin, AQP3 expression and localization are generally considered to be vasopressin-unresponsive. wikipedia.org However, its abundance can be regulated by other factors, such as aldosterone. physiology.org AQP3 also facilitates the transport of urea (B33335), which is important for generating the osmotic gradient necessary for water reabsorption. physiology.orgnih.govpnas.org

AQP3 is expressed on the membrane of human and rat erythrocytes (red blood cells). nih.govpnas.org Its presence in these cells facilitates the transport of glycerol (B35011). nih.govnih.gov In fact, AQP3 is the primary channel for glycerol transport in human red blood cells. pnas.org Interestingly, AQP3 is not detectable in the erythrocytes of mice or cattle. nih.govpnas.orgnih.gov In mice, another aquaglyceroporin, AQP9, serves as the major pathway for glycerol uptake by erythrocytes. pnas.org The oligomeric state of AQP3 in erythrocyte membranes has been a subject of study, with evidence suggesting the formation of dimers, trimers, and tetramers. nih.gov

AQP3 is expressed in the epithelial cells of the respiratory tract. nih.govwikipedia.org This expression is consistent with its role in tissues that are exposed to the external environment and require mechanisms for maintaining hydration and fluid balance.

Beyond the major sites of expression, AQP3 has also been identified in other cell types, indicating its broad physiological significance. These include:

Brain Astrocytes: AQP3 is expressed in astrocytes, a type of glial cell in the central nervous system.

Adipocytes: AQP3 is found in fat cells, where it may play a role in glycerol metabolism.

Melanocytes: AQP3 expression is also found in melanocytes, the pigment-producing cells in the skin. mdpi.com

Subcellular Localization

Aquaporin 3 (AQP3) is consistently identified in the basolateral plasma membrane of various epithelial cells. wikipedia.orgmdpi.com In the renal system, AQP3 is prominently expressed in the basolateral membrane of principal cells within the collecting ducts. wikipedia.orgmdpi.comnih.govnih.gov This specific localization is crucial for its role in water reabsorption, providing a pathway for water to exit the cell into the interstitium after being absorbed from the urinary filtrate. wikipedia.orgnih.govnih.gov

Beyond the kidney, AQP3's basolateral localization is observed in other tissues. For instance, it is found in the basolateral membrane of columnar cells in the superficial epithelium of the upper airways and in the gastrointestinal tract, including the stomach, ileum, and colon. mdpi.comproquest.com This strategic placement on the membrane that faces the underlying tissue and blood supply underscores its function in transepithelial water transport across different organ systems. mdpi.com

Table 1: Documented Basolateral Localization of this compound

Tissue/Cell Type Specific Location Primary Function
Kidney Basolateral membrane of collecting duct principal cells Water exit pathway for urine concentration mdpi.comnih.govnih.gov
Airways Basolateral membrane of columnar cells in upper airways Facilitates osmotic water transport mdpi.comproquest.com
Gastrointestinal Tract Basolateral membrane of gastric mucosal tissue, ileum, and distal colon Contributes to water and glycerol transport mdpi.com
Alveolar Epithelium Basolateral membrane of type II pneumocytes Potential role in modifying alveolar surface liquid proquest.com

Research has demonstrated that this compound (AQP3) associates with specific microdomains within the plasma membrane, particularly those enriched in caveolin. nih.govelsevierpure.com In primary mouse keratinocytes, AQP3 has been found to colocalize with phospholipase D2 (PLD2) in caveolin-rich membrane microdomains. nih.govelsevierpure.com This co-localization was determined through techniques such as sucrose gradient centrifugation, immunoprecipitation analysis, and confocal microscopy. nih.govelsevierpure.com

The functional implication of this spatial arrangement is the proposed formation of a signaling module. nih.gov Within these lipid rafts, AQP3 is thought to transport glycerol, which then becomes a substrate for PLD2 to synthesize phosphatidylglycerol. nih.gov This suggests that the localization of AQP3 within these microdomains is not merely structural but is integral to specific signal transduction pathways that regulate keratinocyte function. nih.gov

Table 2: AQP3 Association with Caveolin-Enriched Microdomains

Cell Type Associated Protein Method of Detection Proposed Functional Significance
Primary Mouse Keratinocytes Phospholipase D2 (PLD2) Sucrose gradient centrifugation, Immunoprecipitation, Confocal microscopy Formation of a signaling module for phosphatidylglycerol synthesis nih.govelsevierpure.com

Mechanisms of Membrane Trafficking and Sorting

The trafficking of this compound (AQP3) to the basolateral membrane is a highly regulated process that involves sorting into specific transport vesicles after processing in the Golgi apparatus. Studies utilizing high-resolution imaging in Madin-Darby canine kidney (MDCK) cells have revealed that AQP3 and its homolog, Aquaporin 4 (AQP4), are sorted into different post-Golgi vesicular carriers, despite both being destined for the basolateral membrane. nih.govnih.govplos.org

This differential sorting is specific, as other basolateral proteins, such as VSV-G and LDL-R, were observed to co-localize to a high degree in the same post-Golgi carriers. nih.govnih.govplos.org The sorting mechanism for AQP3 appears to be dependent on signals within its cytoplasmic domains. nih.govnih.govplos.orgresearchgate.net Experiments with chimeric proteins, where the cytoplasmic tail of AQP3 was swapped with that of AQP4, demonstrated that these domains are critical for determining which set of post-Golgi carriers the aquaporin will enter. nih.govplos.orgresearchgate.net This indicates a sophisticated and specific sorting machinery that ensures the separate delivery of even highly homologous proteins to the same plasma membrane domain. nih.govnih.govplos.org

Table 3: Differential Post-Golgi Sorting of Basolateral Aquaporins

Protein Co-localized with AQP3 in Post-Golgi Carriers? Evidence
Aquaporin 4 (AQP4) No Observed in separate post-Golgi carriers via high-resolution microscopy nih.govnih.govplos.org
VSV-G Not specified, but used as a control showing co-localization with other basolateral proteins Co-localized with LDL-R in common vesicular carriers nih.govplos.org
LDL-R Not specified, but used as a control showing co-localization with other basolateral proteins Co-localized with VSV-G in common vesicular carriers nih.govplos.org

The localization of this compound (AQP3) is not static and can be acutely regulated in response to environmental cues such as osmotic stress. tandfonline.com In cultured human keratinocytes, immunofluorescent staining has shown that AQP3 can be localized in the cytoplasm under normal conditions but translocates to the cell membrane following a two-hour exposure to osmotic stress. tandfonline.com

This response is not limited to a single type of osmotic challenge. Both hypertonicity and hypotonicity have been identified as triggers for the translocation of AQP3 to the plasma membrane. tandfonline.com This rapid and reversible translocation from intracellular vesicles to the plasma membrane provides a mechanism for cells to quickly alter their membrane permeability to water and glycerol, thereby responding to changes in the osmotic environment. tandfonline.com

Regulation of Aquaporin 3 Activity and Expression

Transcriptional and Translational Regulation

The amount of AQP3 protein available in a cell is influenced by the rate at which its gene is transcribed into mRNA and the rate at which the mRNA is translated into protein.

Gene Expression Modulators (e.g., Retinoic Acid, EGF)

Several factors have been identified that modulate AQP3 gene expression. Retinoic acid (RA), a metabolite of Vitamin A, is known to increase AQP3 expression at both the mRNA and protein levels in human epidermal keratinocytes. This effect is primarily mediated through retinoic acid receptor subtype gamma (RARγ), indicating the involvement of nuclear receptors in AQP3 gene regulation. researchgate.net Activation of other nuclear hormone receptors, such as peroxisome proliferator-activated receptor gamma (PPARγ) and liver X receptors (LXR), has also been shown to induce AQP3 expression. mdpi.comphysiology.org

Epidermal Growth Factor (EGF) is another modulator that upregulates AQP3 expression. In cultured human skin fibroblasts, EGF activates the epidermal growth factor receptor (EGFR), which in turn stimulates cell migration. EGF has been shown to increase AQP3 expression, contributing to enhanced fibroblast migration during wound healing. mdpi.com

Signaling Pathways Affecting AQP3 Gene Expression (e.g., Notch Signaling, PI3K/Akt Pathway)

AQP3 gene expression is also influenced by various intracellular signaling pathways. The Notch signaling pathway, critical for keratinocyte differentiation and tumor suppression, has been shown to transcriptionally regulate AQP3. Studies in human keratinocytes have demonstrated that AQP3 is a transcriptional target of Notch signaling, operating within a reciprocal negative feedback loop with Notch1. Inhibition of Notch signaling leads to increased AQP3 expression at both mRNA and protein levels. nih.govplos.org Conversely, increased AQP3 expression can lead to decreased expression of differentiation markers and increased pro-inflammatory cytokines, mimicking conditions observed in Notch-deficient states. nih.govplos.org

The PI3K/Akt (phosphoinositide-3-kinase/protein kinase B) signaling pathway has also been implicated in the regulation of AQP3 expression. Studies have shown that this pathway is involved in the upregulation of AQP3 in human keratinocytes treated with certain extracts. dovepress.com In gastric cancer cells, AQP3 has been reported to increase matrix metalloproteinases in a PI3K/Akt-dependent manner. mdpi.comnih.govoncotarget.com While some studies suggest that PI3K/Akt primarily controls AQP3, others indicate a more complex interaction, where AQP3 might also influence the activity of this pathway. dovepress.comnih.gov

Role of Functional Variants in Promoter Regions

Genetic variations, particularly in the promoter regions of genes, can significantly impact gene expression. Functional variants in the AQP3 promoter have been identified that modulate its expression. For example, a 16 bp insertion mutation in the promoter region of the porcine AQP3 gene has been shown to significantly enhance AQP3 transcriptional activity. nih.govfrontiersin.orgfrontiersin.org This insertion creates additional binding sites for transcription factors like CEBPA, which promotes AQP3 expression. nih.govfrontiersin.orgfrontiersin.org Such functional variants can lead to interindividual differences in AQP3 expression, potentially affecting physiological processes such as immune cell migration and susceptibility to certain infections. nih.govfrontiersin.orgd-nb.info A specific polymorphism in the human AQP3 promoter, A(-1431)G, has been associated with altered immune cell migration and AQP3 expression in T-cells, correlating with outcomes in kidney transplantation patients. d-nb.info

Post-Translational Modifications

Beyond transcriptional and translational control, AQP3 function and localization can be regulated by modifications to the protein itself after synthesis.

Glycosylation and Its Functional Implications

AQP3 is known to be glycosylated. This modification results in different molecular weight forms of the protein; an unglycosylated form around 28 kDa and a glycosylated form around 40 kDa. nih.govmdpi.com AQP3 possesses a potential N-linked glycosylation site. nih.gov While N-glycosylation has been shown in rat kidney, its confirmation in epidermal keratinocytes has been noted as needing further study. nih.gov Proper glycosylation may be important for the protein's stability and trafficking to the plasma membrane, similar to other aquaporins like AQP2. mdpi.comnih.govmdpi.com Differentiating agents in keratinocytes have been observed to increase the levels of glycosylated AQP3. nih.govmdpi.comencyclopedia.pub

Phosphorylation and Its Role in Localization and Function

Phosphorylation is another post-translational modification that can regulate AQP3. By analogy with AQP2, where phosphorylation regulates its trafficking to the apical membrane, phosphorylation is suggested to play a role in AQP3's localization and/or function. physiology.orgnih.govmdpi.comencyclopedia.pub AQP3 has been reported to translocate to the plasma membrane in keratinocytes upon exposure to osmotic stress, a process that could potentially be regulated by phosphorylation. nih.govmdpi.comencyclopedia.pub While direct evidence for phosphorylation-mediated regulation of AQP3 localization in keratinocytes has been noted as requiring further investigation, studies on other aquaporins suggest the likelihood of this mechanism. physiology.orgnih.govencyclopedia.pub Signaling pathways involving protein kinases like PKA, PKC, and Akt have been reported to regulate the trafficking of other aquaporins, suggesting potential mechanisms for AQP3 regulation as well. physiology.orgnih.gov

Other post-translational modifications, such as lysine (B10760008) acetylation, have also been observed for AQP3 in tissues like the kidney, and a similar modification might occur in keratinocytes, potentially influencing its subcellular localization and function. nih.govmdpi.comencyclopedia.pub

Lysine Acetylation and Effects on Water Permeability

Lysine acetylation is a post-translational modification that has been identified as a regulatory mechanism for AQP3, particularly affecting its water permeability. Research has pinpointed lysine 282 (K282) in the C-terminus of AQP3 as a site of acetylation. figshare.comphysiology.orgnih.govphysiology.org Studies utilizing acetylation-mimetic (K282Q) and deacetylation-mimetic (K282R) AQP3 mutant mouse models have provided insights into the functional consequences of this modification. figshare.comphysiology.orgnih.govphysiology.org

Acetylated AQP3 (acAQP3) has been observed to be prominent in the cortical to inner medullary collecting ducts of dehydrated mice compared to hydrated mice, suggesting a role in promoting water reabsorption. figshare.comnih.govphysiology.org In vitro studies using murine principal kidney cortical collecting duct (mpkCCD) cells expressing AQP3 with the K282Q mutation (acetylation mimetic) exhibited greater water permeability compared to cells expressing wild-type AQP3 or the K282R mutation (deacetylation mimetic). figshare.comnih.govphysiology.org

While lysine 282 acetylation appears to enhance principal cell water permeability, studies in mouse models suggest it is not strictly essential for the kidney's ability to concentrate urine during water deprivation. figshare.comnih.govphysiology.org Interestingly, the effect of K282 acetylation on water permeability may exhibit sex-dependent differences, with female acetylation-mimetic mice showing significantly greater 24-hour urine osmolality and more dilute plasma compared to wild-type females under specific conditions. figshare.comphysiology.orgnih.govphysiology.org This indicates that acetylated AQP3 contributes to renal principal cell water permeability, potentially in a sex-dependent manner. physiology.orgphysiology.org

Based on research findings, the effect of AQP3 K282 acetylation on water permeability can be summarized:

AQP3 K282 ModificationEffect on Water Permeability (in vitro, mpkCCD cells)Effect on Urine Concentration (in vivo, mice)Sex-Dependent Effect Observed
Acetylation Mimetic (K282Q)Increased figshare.comnih.govphysiology.orgNot essential for overall concentration figshare.comnih.govphysiology.orgYes (greater water reabsorption/retention in females) figshare.comphysiology.orgnih.govphysiology.org
Deacetylation Mimetic (K282R)Lower than K282Q figshare.comnih.govphysiology.orgNot essential for overall concentration figshare.comnih.govphysiology.orgNot explicitly stated as sex-dependent in the provided text for this mutant
Wild Type (WT)Baseline figshare.comnih.govphysiology.orgNormal range figshare.comnih.govphysiology.orgBaseline for comparison figshare.comphysiology.orgnih.govphysiology.org

Ubiquitination and Other Modifications (e.g., Deamidation, Methylation)

Beyond acetylation, AQP3, like other aquaporins, can undergo various other post-translational modifications, including ubiquitination, deamidation, and methylation. mdpi.comresearchgate.nettcdb.org These modifications can influence aquaporin activity, localization, and degradation. researchgate.net While the specific roles of ubiquitination, deamidation, and methylation on AQP3 are not as extensively detailed in the provided search results as acetylation, these modifications are recognized mechanisms for regulating membrane proteins and aquaporins in general. mdpi.comresearchgate.nettcdb.org

Ubiquitination is a crucial post-translational modification that can control the stability, activity, localization, or binding partners of target substrates. oup.com In the context of aquaporins, ubiquitination has been shown to be altered in response to cellular stress, affecting their accumulation and contributing to the regulation of water transport. oup.com Deamidation, the conversion of asparagine or glutamine residues to aspartic acid or glutamic acid, respectively, has also been detected in aquaporins and may have functional significance, although this requires further investigation. researchgate.netnih.gov Methylation has also been described in some aquaporins, but its functional implications are not yet fully understood. researchgate.netnih.gov

While specific detailed research findings on the effects of ubiquitination, deamidation, and methylation solely on AQP3's function or expression are limited in the provided text, the general understanding of these modifications in regulating aquaporins suggests they likely play a role in modulating AQP3 as well.

Protein-Protein Interactions

Aquaporin 3 engages in interactions with various other proteins, which are fundamental for its cellular function and contribute to its diverse roles in different physiological processes. mdpi.commdpi.com These interactions can influence AQP3's localization, activity, and its involvement in cellular signaling pathways. mdpi.commdpi.com

Association with Phospholipase D2 (PLD2) in Keratinocytes

A significant interaction involving AQP3 is its association with Phospholipase D2 (PLD2), particularly in keratinocytes. figshare.comresearchgate.netmdpi.comresearchgate.net This interaction is both physical and functional. physiology.orgopendermatologyjournal.comspandidos-publications.com AQP3 and PLD2 have been shown to colocalize in caveolin-rich membrane microdomains in keratinocytes. physiology.orgspandidos-publications.comnih.gov

The functional association between AQP3 and PLD2 in keratinocytes involves AQP3 facilitating the transport of glycerol (B35011), which is then utilized by PLD2 for the synthesis of phosphatidylglycerol (PG). mdpi.comopendermatologyjournal.comspandidos-publications.comnih.gov This AQP3-PLD2 signaling module, located in lipid rafts, plays a potential role in regulating keratinocyte function, including proliferation and differentiation. opendermatologyjournal.comspandidos-publications.comnih.gov Disruption of this pathway has been shown to inhibit keratinocyte proliferation while increasing differentiation. mdpi.com The functional interaction of AQP3 and PLD2 results in increased levels of phosphatidylglycerol in response to elevated extracellular calcium levels, which trigger keratinocyte differentiation. opendermatologyjournal.com

Key aspects of the AQP3-PLD2 interaction in keratinocytes:

FeatureDescription
LocationCaveolin-rich membrane microdomains (lipid rafts) physiology.orgspandidos-publications.comnih.gov
Physical AssociationColocalization and co-immunoprecipitation observed physiology.orgspandidos-publications.comnih.gov
Functional InteractionAQP3 transports glycerol for PLD2-mediated phosphatidylglycerol synthesis mdpi.comopendermatologyjournal.comspandidos-publications.comnih.gov
Role in KeratinocytesInvolved in regulating proliferation and differentiation opendermatologyjournal.comspandidos-publications.comnih.gov

Interactions with Chloride Channels (e.g., ClC-3)

AQP3 also forms complexes and interacts with chloride channels, such as ClC-3. mdpi.comresearchgate.netnih.govresearchgate.net This interaction has been investigated in nasopharyngeal carcinoma cells and is described as playing an important role in cell volume regulation. mdpi.comresearchgate.netnih.gov The interaction between AQP3 and ClC-3 is believed to coordinate hypotonicity-induced swelling volume in these cells. nih.gov

The functional relationship involves glycerol entering the cells via AQP3, which can then induce chloride currents through both swelling-dependent and -independent pathways via ClC-3. researchgate.net AQP3 appears to be essential for the opening of chloride channels in this context, suggesting that AQP3 may act as a modulator that opens volume-regulated chloride channels. researchgate.net Co-immunoprecipitation studies have confirmed that AQP3 and ClC-3 can be interlinked and form complexes. nih.gov Furthermore, the expression of AQP3 can be influenced by the down-regulation of ClC-3 expression, indicating that ClC-3 can modulate AQP3 protein levels. nih.gov

Summary of AQP3-ClC-3 interaction:

FeatureDescription
Interaction PartnerChloride Channel ClC-3 mdpi.comresearchgate.netnih.govresearchgate.net
LocationPlasma membrane (observed in nasopharyngeal carcinoma cells) nih.gov
Functional RoleCell volume regulation, particularly during hypotonicity-induced swelling mdpi.comresearchgate.netnih.gov
MechanismAQP3-mediated glycerol entry induces ClC-3 chloride currents researchgate.net
Modulatory RoleAQP3 may modulate the opening of ClC-3 channels researchgate.net
Mutual InfluenceClC-3 can modulate AQP3 expression nih.gov

Interaction with Lipid Droplet Proteins (e.g., Perilipin 1)

AQP3 has also been shown to interact with lipid droplet proteins, including Perilipin 1 (PLIN1). mdpi.com PLIN1 is a protein that coats lipid storage droplets in adipocytes and plays a vital role in lipid metabolism by orchestrating lipolysis. nih.govnih.govresearchgate.net

Evidence suggests that aquaglyceroporins, including AQP3, can interact with the C-terminal end of PLIN1. researchgate.net This interaction may be involved in coordinating the subcellular translocation of aquaglyceroporins in human adipocytes. researchgate.net While PLIN1 is primarily known for its role in adipocytes and lipid droplet metabolism, its interaction with AQP3 suggests a potential link between AQP3's function as a glycerol transporter and the regulation of lipid storage and metabolism within cells where both proteins are present. mdpi.comnih.govresearchgate.netmdpi.com

Role of Interaction in Cellular Signaling and Function

Protein-protein interactions involving AQP3 are crucial for its integration into various cellular signaling pathways and ultimately influence cellular function. mdpi.commdpi.comoup.com As highlighted by the interactions with PLD2 and ClC-3, AQP3's association with other proteins allows it to participate in processes beyond simple solute transport, such as keratinocyte differentiation and cell volume regulation. mdpi.comresearchgate.netopendermatologyjournal.comspandidos-publications.comnih.govnih.gov

Furthermore, AQP3-mediated transport of substances like hydrogen peroxide can directly impact intracellular signaling cascades. mdpi.compnas.org AQP3 facilitates the uptake of hydrogen peroxide, which can then regulate downstream intracellular signaling pathways. mdpi.compnas.org This highlights AQP3's role as a potential "transceptor," integrating both transport and signaling activities. mdpi.com

Lipid-Aquaporin Interactions

The functional behavior and dynamics of integral membrane proteins like AQP3 are intrinsically linked to their interactions with the lipid bilayer. The lipid composition of the membrane can influence protein conformation, oligomerization, localization within specific membrane domains, and ultimately, transport activity.

Functional Consequences of Lipid-AQP3 Association

The interactions between AQP3 and membrane lipids have several functional consequences, impacting its transport activity, localization, and involvement in cellular processes.

The lipid environment can directly influence the water and glycerol permeability of AQP3. Molecular dynamics simulations and experimental studies using liposomes with defined lipid compositions are employed to investigate these effects biorxiv.orgnih.gov. Recent cryo-electron microscopy structures of rat AQP3 reconstituted in POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) nanodiscs revealed a narrowed pore conformation where a tyrosine residue (Tyr212) inserts into the pore, significantly suppressing water permeability nih.gov. This suggests that the lipid environment can stabilize specific AQP3 conformations that regulate its transport function nih.gov. While this Tyr212-in conformation was observed in POPC nanodiscs, AQP3 in POPC liposomes exhibited water and glycerol permeability, indicating that this conformation may be dynamic and altered during substrate permeation nih.gov.

The association of AQP3 with specific lipid domains, such as caveolin-rich microdomains (often associated with lipid rafts), can influence its interaction with other proteins and its role in signaling pathways nih.govnih.govmdpi.com. The colocalization of AQP3 and PLD2 in these domains in keratinocytes facilitates the synthesis of phosphatidylglycerol, a lipid messenger implicated in regulating keratinocyte proliferation and differentiation nih.govnih.govresearchgate.net.

Lipid peroxidation, a process involving the oxidative degradation of lipids, can also be influenced by AQP3. AQP3's ability to transport hydrogen peroxide appears to be important for hydrogen peroxide entry into endosomal lumens, where it can affect lipid peroxidation and subsequent release of antigens for cross-presentation nih.govresearchgate.netbiorxiv.orgnih.gov. This suggests a role for AQP3-mediated lipid peroxidation in processes related to immune responses nih.govresearchgate.netbiorxiv.orgnih.gov.

Physiological Roles of Aquaporin 3 in Organ Systems

Physiological Roles of Aquaporin-3 in the Integumentary System

In the skin, AQP3 is predominantly expressed in the basal layer of the epidermis, where it is a key player in maintaining skin health and function. Its multifaceted roles extend from ensuring proper hydration to facilitating wound repair.

Epidermal Hydration and Stratum Corneum Water Content

Aquaporin-3 is fundamental to skin hydration. Studies have demonstrated a direct correlation between AQP3 expression and the water content of the stratum corneum, the outermost layer of the skin. researchgate.netbohrium.commdpi.com Mice lacking the AQP3 gene exhibit significantly reduced stratum corneum hydration compared to their wild-type counterparts. researchgate.netmdpi.com This hydration defect can be rectified by topically applying glycerol (B35011), which underscores the importance of AQP3 in transporting this natural humectant from the bloodstream and deeper epidermal layers to the stratum corneum. researchgate.net The water-holding capacity of the stratum corneum is diminished in the absence of AQP3, leading to drier skin. bohrium.com

Skin Elasticity and Barrier Function Maintenance

The presence and proper functioning of AQP3 are crucial for maintaining the skin's elasticity and its protective barrier. AQP3-deficient mice not only have dry skin but also show reduced skin elasticity. researchgate.net Furthermore, these mice exhibit a delayed recovery of the epidermal barrier after experimental disruption, such as through tape stripping. researchgate.net This suggests that AQP3-mediated transport of water and glycerol is vital for the rapid repair and ongoing maintenance of the skin's barrier against environmental insults and water loss. Enhanced expression of AQP3 has been shown to accelerate the repair of the epidermal barrier. researchgate.net

Keratinocyte Proliferation, Migration, and Differentiation

Aquaporin-3 plays a complex and significant role in the life cycle of keratinocytes, the primary cells of the epidermis. It is involved in their proliferation, migration, and differentiation, which are essential processes for skin development, maintenance, and repair. researchgate.net Some studies suggest a pro-proliferative role for AQP3, with its deficiency leading to reduced keratinocyte proliferation. researchgate.netnih.gov This effect is linked to the transport of glycerol, which is metabolized to support the energy requirements for cell division. nih.gov Conversely, other research indicates that AQP3 can also be involved in inducing early keratinocyte differentiation. nih.govnih.gov AQP3-mediated water transport is thought to be important for cell migration, a critical step in wound healing and tissue regeneration. nih.gov The varying roles of AQP3 in these processes highlight its intricate involvement in epidermal homeostasis. nih.gov

Contribution to Wound Healing and Re-epithelialization

The process of wound healing is significantly influenced by Aquaporin-3. AQP3-deficient mice show a noticeable delay in the healing of skin wounds. researchgate.netfrontiersin.org This impairment is attributed to defects in both keratinocyte migration and proliferation, two fundamental aspects of re-epithelialization, the process by which the skin covers a wound. frontiersin.org The migration of keratinocytes to the wound site is slowed in the absence of AQP3, and the proliferation of these cells to rebuild the epidermis is also diminished. frontiersin.org In diabetic models, where wound healing is notoriously impaired, AQP3 expression has been found to be reduced in the regenerating epidermis, suggesting a link between AQP3 levels and the delayed healing process in diabetic patients. mdpi.com

Glycerol Metabolism and ATP Production in Epidermis

Aquaporin-3 is a primary transporter of glycerol into epidermal keratinocytes. researchgate.net Once inside the cells, glycerol is a key substrate for cellular metabolism, including the production of ATP, the main energy currency of the cell. A deficiency in AQP3 leads to reduced glycerol content in the epidermis, which can impair ATP production. researchgate.netnih.gov This reduction in cellular energy can, in turn, affect energy-dependent processes such as cell proliferation and biosynthesis, contributing to the impaired wound healing and reduced skin elasticity observed in AQP3-deficient models. nih.gov

Role in Gastrointestinal System Physiology

Aquaporin-3 is a predominant aquaporin isoform in the gastrointestinal tract, where it is involved in water transport and maintaining fluid balance. frontiersin.org Its expression is found in various parts of the digestive system, including the stomach, small intestine, and large intestine, indicating its broad importance in gut physiology. frontiersin.org

Role in the Stomach

In the stomach, AQP3 is expressed in the basolateral membrane of glandular stomach cells. While its precise physiological role in gastric secretion is still being fully elucidated, its presence suggests an involvement in the transport of water and glycerol in this organ. Altered expression of AQP3 has been observed in gastric pathologies, including gastric cancer, where it may influence cell proliferation and apoptosis. nih.gov

Role in the Small Intestine

AQP3 is expressed in the small intestine, although its distribution can vary between species. researchgate.net It is believed to participate in the transcellular route of water transport across the intestinal epithelium. frontiersin.org This function is crucial for the absorption of water from digested food. Dysregulation of AQP3 expression in the small intestine has been linked to conditions such as diarrhea, where fluid absorption is impaired. bohrium.com

Role in the Large Intestine

The expression of AQP3 is abundant in the colon, particularly in the surface columnar epithelial cells. researchgate.net Here, it plays a significant role in the final absorption of water from fecal matter, thereby influencing stool consistency. Alterations in AQP3 expression in the colon are strongly associated with both diarrhea and constipation. frontiersin.org For instance, inhibition of AQP3 function in the colon can lead to increased fecal water content and diarrhea. frontiersin.org Conversely, increased expression of AQP3 has been observed in models of slow-transit constipation, suggesting its role in excessive water absorption from the colon.

Research Findings on Aquaporin-3

Organ SystemPhysiological RoleKey Research FindingsModel System
Integumentary SystemEpidermal HydrationAQP3 deficiency leads to reduced stratum corneum water content and decreased skin hydration.AQP3-knockout mice
Integumentary SystemSkin Barrier FunctionDelayed barrier repair and decreased skin elasticity are observed in the absence of AQP3.AQP3-knockout mice
Integumentary SystemKeratinocyte FunctionAQP3 influences keratinocyte proliferation, migration, and differentiation.In vitro cell cultures, AQP3-knockout mice
Integumentary SystemWound HealingImpaired re-epithelialization and delayed wound closure are seen with AQP3 deficiency.AQP3-knockout mice, Diabetic rat models
Integumentary SystemGlycerol MetabolismAQP3 facilitates glycerol transport for ATP production in epidermal cells.AQP3-knockout mice
Gastrointestinal SystemStomach FunctionExpressed in gastric glands; altered expression is linked to gastric diseases.Rat models, Human carcinoma tissues
Gastrointestinal SystemSmall Intestine FunctionParticipates in transcellular water absorption.Various mammalian species
Gastrointestinal SystemLarge Intestine FunctionRegulates final water absorption from feces; linked to diarrhea and constipation.Rat models, Human studies

Water Transport in Intestinal Epithelial Cells

Aquaporin-3 is a predominant aquaporin isoform located in the gastrointestinal tract, where it is crucial for water transport and fluid absorption. nih.govfrontiersin.org It is primarily expressed on the basolateral membrane of colonic epithelial cells, facilitating the movement of water through a transcellular pathway. researchgate.netnih.gov The proper expression and function of AQP3 are essential for maintaining fluid homeostasis in the gut. nih.gov Alterations in AQP3 expression are associated with intestinal disorders such as diarrhea and constipation, highlighting its importance in regulating water balance. frontiersin.orgmdpi.com For instance, inhibition of AQP3 function in the colon has been shown to increase fecal water content, leading to diarrhea in rat models. frontiersin.org

Table 1: Research Findings on AQP3 and Intestinal Water Transport

FindingModel SystemImplicationReference
Inhibition of AQP3 function by HgCl₂ or CuSO₄RatsIncreased fecal water content and severe diarrhea. frontiersin.org
Decreased AQP3 mRNA and protein expressionPatients with bile acid malabsorptionPotential link between reduced AQP3 and diarrheal conditions. nih.gov
Reduced AQP3 expressionPatients with Irritable Bowel Syndrome-Diarrhea (IBS-D)AQP3 alteration is a factor in the pathophysiology of IBS-D. frontiersin.org

Maintenance of Intestinal Barrier Function

The intestinal epithelium forms a critical barrier protecting the body from harmful substances. nih.govrcsi.com AQP3 contributes to the integrity of this barrier. Its expression can be altered in intestinal disorders like inflammatory bowel disease, which are characterized by compromised barrier function. nih.govnih.gov Studies have indicated that AQP3 is involved in processes that support the intestinal barrier, and its dysregulation is linked to intestinal barrier injury. nih.gov

Influence on Intestinal Epithelial Cell Homeostasis and Proliferation

Emerging evidence points to a role for AQP3 in cellular functions beyond simple water transport, including intestinal epithelial cell proliferation. nih.gov This function is likely tied to its ability to transport glycerol. In mouse models of colitis, AQP3 null mice exhibited severe colitis with significant epithelial cell loss and reduced cell proliferation compared to wild-type mice. nih.gov The administration of oral glycerol significantly improved survival and reduced the severity of colitis in these AQP3 deficient mice, suggesting that AQP3-mediated glycerol transport is vital for enterocyte proliferation and regeneration after injury. nih.gov This implicates AQP3 as a potential therapeutic target for intestinal diseases characterized by epithelial damage. nih.gov

Modulation of Intracellular Redox State via H₂O₂ Transport

Aquaporin-3 functions as a "peroxiporin," facilitating the transport of hydrogen peroxide (H₂O₂) across the plasma membrane. pnas.orgrsc.org This transport is crucial for intracellular signaling. researchgate.netnih.gov Extracellular H₂O₂, produced by enzymes like NADPH Oxidase (Nox) in response to stimuli such as growth factors or pathogens, acts as a signaling molecule. pnas.orgnih.gov AQP3 allows this external H₂O₂ to enter the cell, where it can modulate downstream signaling pathways that influence cell migration, proliferation, and immune responses. pnas.orgresearchgate.net In colonic epithelial cells, AQP3-mediated H₂O₂ uptake is essential for wound repair and innate immune responses against pathogens. pnas.org By controlling the influx of H₂O₂, AQP3 influences the cell's redox status and oxidative stress, thereby activating signaling pathways involved in inflammation and host defense. nih.govresearchgate.net

Role in Renal System Physiology

In the kidneys, aquaporins are essential for regulating water balance and producing concentrated urine. nih.gov AQP3, in particular, plays a critical role in the final stages of water reabsorption in the collecting ducts. nih.govquora.com

Basolateral Water Exit in Kidney Collecting Ducts

AQP3 is located on the basolateral membrane of the principal cells in the kidney's collecting ducts. nih.govquora.com Its primary function here is to provide an exit pathway for water that has been reabsorbed from the tubular fluid. Water enters the principal cells from the filtrate through AQP2 channels on the apical membrane (a process regulated by the hormone vasopressin) and then exits the cell into the interstitium through AQP3 and AQP4 channels on the basolateral side, to be returned to the bloodstream. quora.comyoutube.com This transepithelial water transport is a fundamental step in renal water reabsorption. nih.gov

Table 2: Aquaporins in the Collecting Duct Principal Cell

AquaporinLocationFunctionRegulation
AQP2Apical Membrane & Intracellular VesiclesWater entry into the cell from filtrate.Regulated by Vasopressin (ADH). youtube.comyoutube.com
AQP3Basolateral MembraneWater exit from the cell into the interstitium. nih.govquora.comConstitutively expressed. youtube.com
AQP4Basolateral MembraneWater exit from the cell into the interstitium. quora.comConstitutively expressed. youtube.com

Contribution to Urine Concentration Mechanisms

The ability of the kidneys to produce concentrated urine is vital for maintaining body water homeostasis. AQP3 is essential for this process. quora.com By facilitating the exit of water from the collecting duct cells into the hyperosmotic medullary interstitium, AQP3 allows for the reabsorption of water from the filtrate, thereby concentrating the urine. physiology.org The importance of AQP3 is underscored by studies on AQP3-null mice, which exhibit polyuria (the excretion of large volumes of dilute urine) due to a severe defect in their ability to concentrate urine. physiology.orgthepharmajournal.com This demonstrates that AQP3 is a rate-limiting step for basolateral water transport and is indispensable for the urine concentrating mechanism. physiology.org

Role in Other Physiological Contexts

Aquaporin 3 (AQP3) is a versatile channel protein involved in a variety of physiological processes beyond the major organ systems. Its functions in specialized contexts such as corneal repair, red blood cell stability, and fluid balance in the respiratory and nervous systems are critical for localized homeostasis and stress responses.

Corneal Re-epithelialization and Cell Migration

This compound plays a crucial role in the healing process of the cornea following injury. nih.gov It is expressed in the corneal epithelium and is integral to both cell migration and proliferation, which are essential for resurfacing corneal defects. nih.govarvojournals.org Studies using AQP3-null mice have demonstrated a significant delay in corneal re-epithelialization compared to wild-type mice. nih.govarvojournals.org This impairment is not due to alterations in the baseline thickness, morphology, or glycerol content of the corneal epithelium in the absence of AQP3. arvojournals.org However, both water and glycerol permeability are reduced in AQP3-deficient corneal epithelia. arvojournals.org

The delay in healing in AQP3-deficient mice is attributed to two distinct cellular defects:

Impaired Cell Migration: The initial phase of wound closure, which relies on the migration of epithelial cells to cover the defect, is slowed. nih.govarvojournals.org This has been confirmed in both organ culture models and in vitro scratch wound assays using primary corneal epithelial cells. nih.gov The water transport function of AQP3 is thought to be particularly important for cell migration, possibly by facilitating rapid changes in cell volume at the leading edge of migrating cells. mdpi.com

Defective Cell Proliferation: Following the initial migration, the restoration of the full-thickness epithelium requires cell proliferation. AQP3-null mice show a reduced number of proliferating cells during the healing phase. arvojournals.org The glycerol transport function of AQP3 is believed to support this proliferation, potentially by supplying glycerol as a substrate to increase ATP levels for energy. mdpi.com

These findings highlight that AQP3 facilitates corneal wound healing through a dual mechanism, supporting the distinct but coordinated processes of cell migration and proliferation. arvojournals.org

Table 1: Comparison of Corneal Re-epithelialization in Wild-Type vs. AQP3-Null Mice

FeatureWild-Type MiceAQP3-Null MiceCitation
Baseline Corneal Morphology NormalNormal, similar epithelial integrity arvojournals.org
Baseline Corneal Glycerol Content 2.0 ± 0.2 nmol/µg protein1.7 ± 0.1 nmol/µg protein (not significantly different) arvojournals.org
Wound Closure at 24 hours ~67% closed (33% of original area remaining)~15% closed (85% of original area remaining) arvojournals.org
Wound Closure at 48 hours ~98% closed (2% of original area remaining)~83% closed (17% of original area remaining) arvojournals.org
Cellular Defects Normal migration and proliferationDistinct defects in both cell migration and proliferation nih.govarvojournals.org

Erythrocyte Hydrohomeostasis and Glycerol Transport

In human erythrocytes (red blood cells), both Aquaporin 1 (AQP1) and this compound (AQP3) are present, though AQP1 is expressed at a level approximately 30 times higher. nih.govnih.gov While AQP1 is the primary channel for maintaining hydrohomeostasis, AQP3 plays a crucial secondary role in water transport and a primary role in glycerol transport. nih.gov

Atomistic modeling and simulation studies have revealed that a single AQP3 channel is actually two to three times more permeable to water than a single AQP1 channel. nih.govnih.gov This intrinsic water permeability allows AQP3 to maintain water balance in erythrocytes that may lack AQP1, highlighting its essential secondary function. nih.gov

The primary physiological role of AQP3 in erythrocytes is the facilitation of glycerol transport across the cell membrane. nih.govnih.gov This is significant for the metabolic flexibility of the cell. Research has determined that AQP3 has a moderately high affinity for glycerol, calculated to be approximately 500/M. nih.govnih.gov This efficient transport is critical for managing glycerol levels within the erythrocyte, allowing it to respond to osmotic gradients involving this solute. nih.gov The combination of water and glycerol transport capabilities makes AQP3 a key player in maintaining the structural and metabolic integrity of erythrocytes during their circulation. nih.gov

Table 2: Permeability and Affinity Characteristics of AQP3 in Erythrocytes

ParameterValueSignificanceCitation
Relative Water Permeability 2-3 times more permeable than AQP1Plays a secondary but essential role in erythrocyte hydrohomeostasis. nih.gov
Glycerol Affinity ~500 M⁻¹Facilitates efficient glycerol transport, which is its primary role in erythrocytes. nih.govnih.gov

Potential Roles in Respiratory Tract and Brain Water Balance

Respiratory Tract

Brain Water Balance

Mechanistic Roles of Aquaporin 3 in Pathophysiological States

Involvement in Cancer Biology

Aberrant expression of AQP3 has been identified in a multitude of tumor types, including those of the skin, lung, colon, breast, and stomach, where it actively contributes to cancer progression. mdpi.comnih.gov Studies utilizing both in vitro cancer cell lines and in vivo animal models have demonstrated that elevated AQP3 levels stimulate critical cancer-associated cellular processes. researchgate.net Conversely, the genetic knockout or knockdown of AQP3 has been shown to impede tumor development and metastasis, underscoring its pivotal role in cancer pathophysiology. nih.govnih.gov

A substantial body of research indicates that AQP3 is a key facilitator of cancer cell proliferation, migration, and invasion. mdpi.comnih.gov In breast cancer, for instance, downregulation of AQP3 in the MDA-MB-231 cell line resulted in a significant reduction in cell proliferation, with a calculated doubling time increasing from approximately 31 hours to 39 hours. nih.gov This effect on proliferation is not unique to breast cancer, as similar AQP3-dependent proliferation has been observed in gastric cancer and other malignancies. nih.govnih.gov

The role of AQP3 in cell migration and invasion is linked to its function as a water and solute transporter, which is crucial for the dynamic cell volume changes required for cell movement. nih.gov By facilitating water influx at the leading edge of a migrating cell, AQP3 aids in the formation of lamellipodia, the protrusive structures that enable cells to move and invade surrounding tissues. mdpi.com Furthermore, AQP3 expression has been correlated with the increased expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, thereby promoting cancer cell invasiveness. nih.govresearchgate.net Studies have shown that silencing AQP3 can significantly inhibit the migratory and invasive capabilities of cancer cells. nih.gov

Table 1: Impact of AQP3 Downregulation on Cancer Cell Phenotypes

Cancer Type Cell Line Effect of AQP3 Downregulation Reference
Breast Cancer MDA-MB-231 28% reduction in cell numbers after 72h nih.gov
Breast Cancer MDA-MB-231 Increased cell doubling time from 30.98h to 39.27h nih.gov
Breast Cancer MDA-MB-231 Significant reduction in cell migration and invasion nih.gov
Gastric Cancer SGC7901, MGC803 Reduced cell proliferation, migration, and invasion nih.gov

Epithelial-Mesenchymal Transition (EMT) is a cellular program that is critical for metastasis, during which epithelial cells lose their characteristics and acquire a more migratory and invasive mesenchymal phenotype. mdpi.comfrontiersin.org AQP3 has been identified as a significant contributor to this process. nih.gov In gastric cancer, overexpression of AQP3 was associated with the downregulation of the epithelial marker E-cadherin and the upregulation of mesenchymal markers such as vimentin (B1176767) and fibronectin. nih.govnih.gov Similarly, in breast cancer cells, AQP3 overexpression led to decreased E-cadherin levels while increasing the expression of Snail, a key transcription factor that induces EMT. nih.govnih.gov This evidence suggests that AQP3 promotes a more aggressive, metastatic phenotype by facilitating the EMT program. nih.gov

Tumor angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. frontiersin.org While the role of other aquaporins, like AQP1, in angiogenesis is well-documented, emerging evidence suggests AQP3 also contributes to this process. proquest.com It is proposed that AQP3 may influence tumor angiogenesis indirectly by modulating the expression of key angiogenic factors. researchgate.net One suggested mechanism involves the stabilization of hypoxia-inducible factors (HIF-1α and HIF-2α), which in turn increases the expression of vascular endothelial growth factor (VEGF), a critical regulator of angiogenesis. researchgate.netnih.gov

As an aquaglyceroporin, AQP3 facilitates the transport of glycerol (B35011) into cells. mdpi.comproquest.com This function is particularly relevant in the context of cancer cell metabolism. nih.gov Cancer cells often exhibit altered metabolic pathways to support their rapid proliferation, and AQP3-mediated glycerol uptake provides a substrate for energy production. frontiersin.org Inside the cell, glycerol can be converted to glycerol-3-phosphate, which then enters metabolic pathways to generate ATP. mdpi.comfrontiersin.org This AQP3-dependent ATP production provides the necessary energy for tumor cell proliferation and growth. mdpi.comresearchgate.net Studies on skin tumorigenesis in AQP3-deficient mice have demonstrated the importance of this mechanism; these mice were resistant to skin tumor formation, a phenomenon linked to reduced glycerol metabolism and subsequent ATP generation in tumor cells. nih.govproquest.comelsevierpure.com

Table 2: Role of AQP3-Mediated Transport in Tumor Progression

Transported Molecule Cellular Process Downstream Effect Cancer Relevance Reference
Glycerol Cellular Metabolism Increased ATP production Provides energy for cell proliferation and tumor growth mdpi.comproquest.comfrontiersin.org
Hydrogen Peroxide (H₂O₂) Signal Transduction Activation of pro-tumorigenic signaling pathways Promotes cell migration, proliferation, and survival mdpi.comnih.govnih.gov

In addition to water and glycerol, AQP3 can transport hydrogen peroxide (H₂O₂), a reactive oxygen species that acts as a second messenger in various signaling pathways. mdpi.comnih.gov In the tumor microenvironment, H₂O₂ can be produced by cancer cells in response to stimuli like growth factors. nih.gov AQP3 facilitates the entry of this extracellular H₂O₂ into the cancer cell, where it can modulate the activity of signaling proteins. nih.govnih.gov For example, in breast cancer cells, CXCL12-induced H₂O₂ production and its subsequent transport into the cells via AQP3 leads to the oxidation and inactivation of tumor suppressor phosphatases like PTEN and PTP1B. nih.gov This, in turn, activates the pro-survival Akt signaling pathway, promoting cell migration. nih.gov This transport function highlights AQP3's role as a "peroxiporin" that contributes to tumor progression by modulating redox-sensitive signaling pathways. mdpi.comrsc.org

AQP3's influence on cancer progression is often mediated through the activation of key intracellular signaling pathways that regulate cell proliferation, survival, and migration. mdpi.com

PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth and survival. cellsignal.com AQP3 has been shown to activate this pathway in several cancers. mdpi.com For example, human epidermal growth factor (EGF) can upregulate AQP3 expression, leading to enhanced colorectal cancer cell migration via the PI3K/Akt pathway. mdpi.com In gastric cancer, AQP3 promotes EMT through the activation of the PI3K/Akt/SNAIL signaling axis. mdpi.comnih.gov Furthermore, AQP3-mediated H₂O₂ transport can activate Akt by inhibiting phosphatases that normally suppress its activity. nih.govnih.gov

ERK/MAPK Pathway: The extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway is another critical cascade involved in cell proliferation and differentiation. ebi.ac.uk Suppression of AQP3 in esophageal and oral squamous cell carcinoma has been shown to reduce cell adhesion by inhibiting the phosphorylation of focal adhesion kinase (FAK), which subsequently decreases the phosphorylation and activation of the ERK/MAPK pathway. mdpi.com

Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway plays a crucial role in development and cancer. nih.gov AQP3 has been found to contribute to stem-like properties and facilitate tumor growth through the activation of the Wnt/glycogen synthase kinase-3 beta (GSK-3β)/β-catenin signaling pathway. mdpi.com

Other Pathways: AQP3 also interacts with other signaling molecules. For instance, AQP3-mediated H₂O₂ transport can promote tissue inflammation through the NF-ĸB signaling pathway, contributing to an inflammatory tumor microenvironment. mdpi.com While direct activation of mTOR by AQP3 is less defined, the PI3K/Akt pathway, which is activated by AQP3, is a major upstream regulator of mTOR. cellsignal.comnih.gov

Table 3: AQP3-Associated Signaling Pathways in Cancer

Signaling Pathway Role in Cancer AQP3-Mediated Activation Mechanism Reference
PI3K/Akt Proliferation, Survival, Migration Upregulation by EGF; H₂O₂-mediated inhibition of phosphatases mdpi.comnih.govnih.gov
ERK/MAPK Proliferation, Adhesion Downstream of FAK phosphorylation mdpi.com
Wnt/β-catenin Stemness, Tumor Growth Activation of the GSK-3β/β-catenin axis mdpi.com
FAK Cell Adhesion Phosphorylation leads to downstream signaling mdpi.com
NF-ĸB Inflammation H₂O₂ transport-mediated activation mdpi.com

Specific Roles in Various Cancer Types

Emerging evidence strongly suggests that AQP3 plays a pivotal role in cancer progression and metastasis. nih.govresearchgate.net Its overexpression has been correlated with metastasis and poor prognosis in several cancers. nih.govresearchgate.net

Skin Cancer: AQP3 is necessary for skin tumor development. Studies using AQP3 knockout mice revealed their resistance to skin tumor formation after exposure to a tumor initiator. nih.gov In human skin squamous cell carcinoma, AQP3 is overexpressed, and inhibiting its function may alleviate skin tumorigenesis. frontiersin.orgnih.govresearchgate.net

Gastric Cancer: Overexpression of AQP3 in gastric cancer is associated with histological classification, lymph node metastasis, and lymphovascular invasion, leading to shorter patient survival. mdpi.com AQP3 promotes the proliferation and migration of gastric cancer cells. mdpi.comnih.gov It also induces epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, through the PI3K/AKT/SNAIL signaling pathway. nih.gov Furthermore, AQP3 promotes the stem-like properties of gastric cancer cells via the Wnt/GSK-3β/β-catenin pathway. nih.gov

Esophageal Squamous Cell Carcinoma: High levels of AQP3 expression are observed in tumor areas of human primary esophageal squamous cell carcinoma (SCC). nih.gov Suppression of AQP3 in esophageal SCC cells leads to reduced cell adhesion and increased cell death by inhibiting focal adhesion kinase (FAK) phosphorylation and subsequently decreasing the phosphorylation of Erk and MAPK pathways. nih.govmdpi.com

Oral Squamous Cell Carcinoma: A significant increase in AQP3 expression is observed in oral squamous cell carcinoma (OSCC) compared to normal oral mucosa, suggesting its potential role as a biomarker for tumor progression. nih.govnih.gov The staining intensity of AQP3 increases from dysplastic non-invasive lesions to invasive OSCC. nih.gov However, some studies suggest that decreased AQP3 expression at the invasion front is associated with a more aggressive tumor phenotype and an increased incidence of lymphatic metastasis. daneshyari.com

Pancreatic Cancer: Aquaporins, including AQP3, are dysregulated in pancreatic cancer and are thought to be involved in its carcinogenesis and progression. nih.gov AQP3 promotes tumor growth of pancreatic cancer cells by activating the mTOR signaling pathway. mdpi.comnih.govmdpi.com Its expression is reinforced in late and more aggressive stages of pancreatic ductal adenocarcinoma (PDA). nih.gov Silencing AQP3 in pancreatic cancer cells has been shown to reduce cell migration and cell-cell adhesion. proquest.com

Colorectal Cancer: High expression of AQP3 in colorectal cancer (CRC) is associated with the tumor's histological grading. nih.gov Some studies have linked AQP3 expression to differentiation and lymph node metastasis. karger.com

Breast Cancer: Increased AQP3 expression in invasive breast ductal carcinoma correlates with a higher histopathological grade and increased spreading to lymph nodes. nih.govmdpi.com In estrogen receptor-positive (ER+) breast cancer, high AQP3 expression is associated with poorer cell differentiation and increased lymph node metastasis. frontiersin.org AQP3 is required for CXCL12/CXCR4-dependent breast cancer cell migration, a critical process in metastasis. nih.gov This is mediated through its hydrogen peroxide (H₂O₂) transport function, which in turn activates the Akt signaling pathway. frontiersin.orgnih.gov

Melanoma: AQP3 is aberrantly expressed in melanoma and plays a role in cell adhesion, migration, and proliferation. ulisboa.ptnih.govresearchgate.net The peroxiporin activity of AQP3, facilitating H₂O₂ transport, is considered crucial for melanoma progression. nih.gov Inhibition of AQP3 activity in melanoma cells has been shown to impair cancer cell migration, proliferation, and adhesion. mdpi.comnih.gov

Cancer TypeKey Roles of AQP3Associated Signaling Pathways
Skin CancerEssential for tumor development; overexpressed in squamous cell carcinoma. frontiersin.orgnih.govnih.gov-
Gastric CancerPromotes proliferation, migration, EMT, and stem-like properties. mdpi.comnih.govnih.govPI3K/AKT/SNAIL, Wnt/GSK-3β/β-catenin. nih.govnih.gov
Esophageal Squamous Cell CarcinomaPromotes cell adhesion and survival. nih.govFAK/Erk/MAPK. nih.govmdpi.com
Oral Squamous Cell CarcinomaExpression increases with tumor progression. nih.gov-
Pancreatic CancerPromotes tumor growth; involved in cell migration and adhesion. nih.govproquest.commTOR. mdpi.comnih.govmdpi.com
Colorectal CancerAssociated with histological grading and lymph node metastasis. nih.govkarger.com-
Breast CancerPromotes migration and invasion; associated with poor prognosis. nih.govfrontiersin.orgnih.govCXCL12/CXCR4/Akt. frontiersin.orgnih.gov
MelanomaInvolved in cell adhesion, proliferation, and migration. ulisboa.ptnih.gov-

Role in Inflammatory Skin Diseases

AQP3 is implicated in the pathogenesis of inflammatory skin conditions, primarily through its role in transporting water, glycerol, and H₂O₂.

In various epidermal hyperproliferative conditions, including atopic dermatitis and psoriasis, AQP3 is found to be overexpressed. frontiersin.orgnih.gov This overexpression is thought to contribute to the disease state by facilitating glycerol transport, which in turn generates ATP to support the rapid growth and survival of skin cells. frontiersin.orgnih.gov

Recent studies have highlighted the critical role of AQP3 in transporting H₂O₂ into keratinocytes, which acts as a signaling molecule in inflammatory pathways. nih.govelsevierpure.com In the context of psoriasis, the cellular import of H₂O₂, produced by NADPH oxidase 2 (Nox2) in response to TNF-α, is facilitated by AQP3. nih.govelsevierpure.commdpi.com This AQP3-mediated H₂O₂ transport is required for the activation of the nuclear factor-kappa B (NF-ĸB) signaling pathway, a central regulator of inflammation. nih.govelsevierpure.com Studies in AQP3 knockout mice have shown reduced psoriasis induction, which was accompanied by impaired NF-ĸB activation. nih.govelsevierpure.com This suggests that AQP3 is a key player in the inflammatory cascade of psoriasis by modulating redox signaling. researchgate.net This mechanism may also be relevant in other inflammatory skin conditions like rosacea, where AQP3 is also highly expressed. nih.gov

DiseaseRole of AQP3Mechanism
Atopic DermatitisOverexpressed. frontiersin.orgnih.govFacilitates glycerol transport, providing energy for hyperproliferation. frontiersin.orgnih.gov
PsoriasisOverexpressed; required for disease development. frontiersin.orgnih.govnih.govelsevierpure.comMediates H₂O₂ transport, leading to NF-ĸB activation. nih.govelsevierpure.com

Contribution to Gastrointestinal Disorders

AQP3 is the most abundantly expressed aquaporin in the mucosal epithelial cells of the gastrointestinal tract and plays a crucial role in water transport. mdpi.com Alterations in its expression or function are linked to common gastrointestinal complaints like diarrhea and constipation. nih.govnih.govresearchgate.netresearchgate.net

The expression level of AQP3 in the colon is a key factor in regulating water movement and fecal water content. nih.gov Inhibition of AQP3 function in the colon leads to increased fecal water and can induce severe diarrhea. nih.govresearchgate.net Conversely, an increase in AQP3 expression in the colon is associated with constipation, as it leads to excessive water absorption from the feces. nih.gov For instance, morphine-induced constipation is linked to an upregulation of colonic AQP3 expression. nih.gov Several laxatives, both osmotic and stimulant types, exert their effects by downregulating the expression of AQP3 in the colon, thereby increasing the water content of the stool. nih.gov

Beyond its role in water balance, AQP3 is also involved in intestinal inflammation and oxidative stress. researchgate.net Decreased AQP3 expression has been associated with certain gastrointestinal infections and is believed to play a role in the inflammatory process. nih.gov As a transporter of H₂O₂, AQP3 can modulate redox signaling within the intestinal epithelium, although the precise mechanisms in the context of intestinal oxidative stress are still under investigation.

ConditionRole of AQP3Mechanism
DiarrheaDownregulation or inhibition of AQP3. nih.govresearchgate.netDecreased water absorption from the colon, leading to increased fecal water content. nih.govresearchgate.net
ConstipationUpregulation of AQP3. nih.govIncreased water absorption from the colon, resulting in harder, drier stools. nih.gov
Intestinal InflammationDecreased expression associated with some infections. nih.govPotential modulation of redox signaling through H₂O₂ transport. researchgate.net

Impaired Growth and Proliferation of Intestinal Epithelial Cells in AQP3 Deficiency

Aquaporin-3 (AQP3), a water and glycerol transporter located in the basolateral membrane of colonic epithelial cells, plays a crucial role in the proliferation of intestinal epithelial cells, a function distinct from its classical role in water transport. nih.govbmj.comnih.gov Studies using mouse models of inflammatory bowel disease have revealed that a deficiency in AQP3 leads to a significant impairment in the regenerative capacity of the intestinal epithelium. nih.govbmj.com

In experimental models of colitis induced by dextran (B179266) sulphate or acetic acid, AQP3 null mice exhibited a dramatically more severe disease course compared to wild-type mice. nih.govbmj.comnih.gov Following epithelial injury, wild-type mice typically show a hyperproliferative response in the basal crypt cells to repair the damage. nih.gov In contrast, AQP3-deficient mice display a marked reduction in this essential cell proliferation, leading to severe colitis, extensive epithelial cell loss, colonic hemorrhage, and ultimately, increased mortality within a few days. nih.govbmj.comnih.gov

The underlying mechanism for this impaired proliferation is likely linked to AQP3's function as a glycerol transporter. nih.govbmj.comfrontiersin.org Glycerol is a critical substrate for cellular metabolism, including the production of ATP. frontiersin.org It is hypothesized that the lack of AQP3 impairs glycerol uptake into enterocytes, leading to reduced energy production and thereby hindering the high metabolic demands of cell proliferation required for epithelial repair. frontiersin.org This hypothesis is supported by findings that oral administration of glycerol can significantly improve survival and lessen the severity of colitis in AQP3 null mice. nih.govbmj.comnih.gov These results underscore a novel role for AQP3 in maintaining intestinal health by supporting enterocyte proliferation, making it a potential therapeutic target for intestinal diseases characterized by epithelial destruction. nih.govbmj.com

Table 1: Research Findings on AQP3 Deficiency and Intestinal Epithelial Cell Proliferation

Model SystemKey Findings in AQP3 DeficiencyImplied MechanismReference
Dextran Sulphate-induced colitis in miceSevere colitis, increased mortality, marked epithelial cell loss, greatly reduced cell proliferation.Impaired glycerol transport leading to reduced energy for proliferation. nih.govbmj.com
Acetic Acid-induced colitis in miceReduced survival compared to wild-type mice.Impaired regenerative response of enterocytes. nih.govbmj.com
AQP3 null mice with colitisOral glycerol administration improved survival and reduced colitis severity.Glycerol transport by AQP3 is vital for enterocyte proliferation. nih.govbmj.com

Advanced Research Methodologies and Experimental Models for Aquaporin 3 Studies

Structural Determination Techniques

Understanding the three-dimensional structure of AQP3 is crucial for deciphering its transport mechanisms and identifying potential interaction sites for modulators. Several powerful techniques are employed for this purpose.

X-ray Crystallography and Cryo-Electron Microscopy

X-ray crystallography and cryo-electron microscopy (cryo-EM) are fundamental techniques for determining the atomic or near-atomic resolution structures of membrane proteins like AQP3. While X-ray crystallography of aquaporins, such as AQP1, has provided detailed insights into their architecture, including the arrangement of six transmembrane alpha-helices forming a pore nih.govresearchgate.net, obtaining high-resolution crystals of membrane proteins can be challenging.

Cryo-EM has emerged as a powerful alternative, particularly for samples that are difficult to crystallize. It allows for the determination of protein structures from frozen, hydrated samples. Recent cryo-EM studies have provided structures of rat AQP3 in different conformational states, revealing narrowed pore conformations in detergent micelles and lipid nanodiscs rcsb.org. For instance, a cryo-EM structure of rat AQP3 in n-dodecyl-β-D-maltopyranoside (DDM) micelles showed the aromatic/arginine constriction filter residues, including Tyr212, forming a 2.8-Å diameter pore. In 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) nanodiscs, Tyr212 was observed to insert into the pore, a conformation that molecular dynamics simulations suggest largely suppresses water permeability rcsb.org. These studies highlight the dynamic nature of AQP3 and how its conformation can influence its permeability properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable technique for studying the structure and dynamics of membrane proteins, including aquaporins. While obtaining high-resolution NMR spectra of large membrane proteins can be challenging, solid-state NMR (ssNMR) has shown promise in providing structural insights into aquaporins, such as human AQP1 uoguelph.ca. NMR can provide information about protein dynamics, ligand binding, and conformational changes in a more native-like environment compared to crystallography. Studies using NMR have also investigated the dynamics of water molecules and their clustering, which is relevant to understanding water transport through channels like AQP3 mdpi.com.

Mutagenesis and Epitope Tagging for Structure-Function Analysis

Mutagenesis and epitope tagging are indispensable tools for investigating the relationship between AQP3 structure and function. Site-directed mutagenesis allows researchers to alter specific amino acid residues within the AQP3 protein and then assess the impact of these changes on its expression, localization, and transport properties. This approach can identify critical residues involved in substrate selectivity, channel gating, or protein-protein interactions. For example, mutagenesis studies have identified cysteine residues crucial for the mercurial sensitivity of certain aquaporins, including AQP3 physiology.org. Mutations near conserved NPA motifs have also been shown to alter aquaporin function, suggesting their involvement in the water pathway physiology.org.

Epitope tagging involves adding a small peptide sequence (epitope tag) to the AQP3 protein, which can then be recognized by specific antibodies. This allows for easier detection, purification, and localization of the protein in various experimental systems. Combining mutagenesis with epitope tagging enables researchers to express and track modified AQP3 proteins, facilitating detailed structure-function analyses. These methods have been widely used to define basic features of aquaporin structure and function physiology.orgnih.gov.

Functional Characterization Assays

Beyond determining AQP3's structure, a range of functional assays are employed to quantify its permeability to water and solutes and to understand the factors that regulate its activity.

Stopped-Flow Light Scattering for Water and Solute Permeability

Stopped-flow light scattering is a widely used technique for rapidly measuring the osmotic water and solute permeability of cells or reconstituted proteoliposomes expressing AQP3. This method involves rapidly mixing a suspension of cells or vesicles with a solution of different osmolarity. The resulting rapid changes in cell or vesicle volume, driven by water movement across the membrane through AQP3, are detected by monitoring the intensity of scattered light over time plos.orgbiologic.net.

For measuring osmotic water permeability (Pf), cells are typically subjected to an inwardly directed gradient of a non-permeable osmolyte like sucrose. The rate of cell shrinkage is measured from the time course of scattered light intensity plos.orgmdpi.com. For measuring solute permeability, such as glycerol (B35011) permeability (Pgly), cells are exposed to a hyperosmotic solution of the permeable solute. This initially causes cell shrinkage due to water efflux, followed by cell swelling as the solute enters the cell via AQP3, bringing water with it mdpi.comnih.gov. The permeability coefficients (Pf and Pgly) are calculated from the rate of volume change plos.orgnih.gov. Stopped-flow light scattering is considered a gold standard for validating the activity of AQP inhibitors and characterizing their potency and selectivity nih.gov.

Oocyte Expression Systems (e.g., Xenopus laevis) for Permeability Measurements

The Xenopus laevis oocyte expression system is a powerful and widely used heterologous system for studying the functional properties of AQP3 and other membrane proteins. Xenopus oocytes have a low endogenous water and solute permeability, making them ideal for expressing exogenous channels and measuring their transport activity. researchgate.netnih.gov

AQP3 cRNA is injected into Xenopus oocytes, leading to the expression and integration of functional AQP3 protein into the oocyte plasma membrane nih.govbiologists.com. Water permeability is typically measured by subjecting the injected oocytes to a hypoosmotic solution and monitoring the rate of oocyte swelling using quantitative image analysis physiology.orgbiologists.com. The increased volume change in oocytes expressing AQP3 compared to control, water-injected oocytes is indicative of functional water channel activity biologists.com. This method has shown that AQP3 expression can lead to a significant increase in osmotic water permeability biologists.com.

The Xenopus oocyte system can also be used to measure the permeability of AQP3 to various solutes, including glycerol and urea (B33335), by monitoring the uptake of labeled solutes or by osmotic swelling assays in the presence of permeable solutes physiology.orgresearchgate.netscielo.br. This system has been instrumental in characterizing the mixed selectivity of AQP3 for water and small neutral solutes physiology.orgresearchgate.net. Studies using Xenopus oocytes have also investigated the pH sensitivity and cryoprotectant permeability of AQP3 researchgate.netcsic.es.

Here is a data table summarizing typical permeability measurements obtained using the Xenopus laevis oocyte expression system for AQP3, based on the provided search results:

Assay TypeSubstrateMeasurementTypical Finding (AQP3 vs. Control Oocytes)Relevant Citations
Osmotic Swelling AssayWaterOsmotic Water Permeability (Pf)~30-fold higher Pf biologists.com
Solute Permeability AssayGlycerolPermeability Coefficient (Pgly)Increased permeability physiology.orgresearchgate.netscielo.br
Solute Permeability AssayUreaUptake or PermeabilityIncreased uptake/permeability physiology.orgscielo.br
Solute Permeability AssayCryoprotectants (e.g., Ethylene Glycol, Propylene Glycol)Permeability CoefficientPermeable, sometimes comparable to glycerol researchgate.netcsic.es

This table illustrates the functional characteristics of AQP3 as determined in the Xenopus oocyte system, highlighting its role as an aquaglyceroporin.

Erythrocyte Swelling Assays

Erythrocyte swelling assays are a classic method used to measure the osmotic water and solute permeability of cell membranes. Human erythrocytes endogenously express AQP1 and AQP3, making them a suitable model for studying AQP3-mediated transport. nih.gov In this assay, erythrocytes are subjected to inwardly directed osmotic gradients of water or solutes like glycerol. The resulting changes in cell volume, caused by the influx of water or solute followed by water, are monitored over time. nih.govnih.gov

Changes in scattered light intensity recorded in a stopped-flow apparatus can be used to measure erythrocyte volume changes. nih.gov Treatment with AQP3 inhibitors, such as DFP00173 and Z433927330, has been shown to inhibit both erythrocyte glycerol permeability and initial water permeability in these assays. nih.gov This technique allows for the quantitative evaluation of AQP3 function and the screening of potential inhibitors or modulators. nih.govnih.gov

Data from Erythrocyte Swelling Assay with Inhibitors:

TreatmentEffect on Glycerol Permeability (t½ increase)Effect on Initial Water Permeability
Solvent (DMSO)BaselineBaseline
DFP00173 (25 μM)Inhibition (increased t½)Inhibition
Z433927330Inhibition (increased t½)Inhibition

Note: t½ represents the half-life time of the cell swelling phase, an index of glycerol permeability. An increase in t½ indicates inhibition. nih.gov

In Vitro Cell Culture Models (e.g., Keratinocytes, Cancer Cell Lines)

In vitro cell culture models, particularly those utilizing keratinocytes and various cancer cell lines, are extensively used to investigate the cellular functions of AQP3.

Keratinocytes, the predominant cells of the epidermis, are a key model for studying AQP3's role in skin physiology, including hydration, barrier function, proliferation, differentiation, and migration. mdpi.comnih.govresearchgate.net Studies using cultured keratinocytes have shown that AQP3 is involved in glycerol uptake, which can influence keratinocyte proliferation and differentiation. mdpi.comnih.gov For instance, increasing exogenous glycerol can lead to an inhibition of proliferation in normal keratinocytes. nih.gov AQP3 expression and activity in keratinocytes can also be modulated by factors such as extracellular calcium levels and retinoic acid. mdpi.comnih.govgeneticsmr.orgresearchgate.net

Cancer cell lines are valuable tools for exploring the involvement of AQP3 in cancer progression, including proliferation, migration, invasion, and epithelial-mesenchymal transition (EMT). nih.govresearchgate.net Increased AQP3 expression has been correlated with enhanced migration and invasion in various cancer cell lines, including breast cancer and gastric cancer cells. nih.govnih.gov Knockdown or silencing of AQP3 in these cell lines has been shown to reduce these aggressive behaviors. nih.govnih.gov AQP3 in cancer cells can also be involved in facilitating the transport of H2O2, contributing to signaling pathways that promote cancer progression. mdpi.commdpi.com

Representative Findings in Cell Culture Models:

Cell TypeAQP3 ModulationObserved EffectSource
Human KeratinocytesKnockdownDecreased glycerol uptake, scratch wound healing, and serum-induced migration. mdpi.comnih.gov
Mouse KeratinocytesKnockoutReduced proliferation, migration, and scratch wound healing compared to wild-type. nih.gov
Gastric Cancer Cells (SGC7901, MGC803)KnockdownLower tumorigenic potential and self-renewal capacity in vitro. nih.gov
Gastric Cancer Cells (AGS)OverexpressionHigher tumorigenic potential and self-renewal capacity in vitro. nih.gov
Breast Cancer CellsIncreased expressionEnhanced migration and invasion. nih.gov

Cellular and Subcellular Localization Techniques

Determining the precise location of AQP3 within cells and tissues is essential for understanding its function. Various microscopy techniques are employed for this purpose.

Immunocytochemistry and Immunofluorescence Microscopy

Immunocytochemistry (ICC) and immunofluorescence (IF) microscopy are widely used techniques to visualize the cellular and subcellular localization of AQP3. These methods utilize antibodies that specifically bind to AQP3, which are then detected using chromogenic substrates (IHC) or fluorescent dyes (IF). abcam.comgeneticsmr.organtibodies.comthermofisher.comthermofisher.commybiosource.com

In IF microscopy, fluorescently labeled secondary antibodies are used to visualize the primary antibody bound to AQP3. This allows for the detection of AQP3 distribution within cells and tissues, such as in kidney collecting duct cells or keratinocytes. pnas.orgabcam.comantibodies.comthermofisher.comthermofisher.com Counterstaining with dyes like DAPI is often used to visualize cell nuclei. abcam.comantibodies.com ICC and IF can be applied to cultured cells or tissue sections. antibodies.comthermofisher.commybiosource.com

High-Resolution Deconvolution and Confocal Microscopy

High-resolution microscopy techniques, including deconvolution and confocal microscopy, provide more detailed information about the subcellular localization and distribution of AQP3, particularly in relation to other cellular structures or proteins. nih.govnih.govresearchgate.netplos.orgresearchgate.net

Confocal microscopy uses a pinhole to eliminate out-of-focus light, resulting in sharper images of specific focal planes. abcam.com Deconvolution microscopy uses computational algorithms to reassign out-of-focus light, improving resolution and clarity. nih.govplos.org These techniques have been used to study the sorting and trafficking of AQP3 within cells, revealing that AQP3 and other aquaporins like AQP4 may be sorted into separate vesicles from the trans-Golgi network to the plasma membrane. nih.govnih.govresearchgate.netplos.org High-resolution imaging can also reveal the organization of AQP3 in plasma membrane nano-domains. researchgate.net

Genetic Manipulation and Model Systems

Genetic manipulation, particularly the creation of knockout mouse models, has been instrumental in elucidating the physiological roles of AQP3 in vivo.

AQP3 Knockout Mouse Models and Phenotypic Analysis

AQP3 knockout mouse models, where the AQP3 gene has been disrupted, provide a valuable system to study the consequences of AQP3 deficiency on whole-organism physiology and specific tissue functions. pnas.orgmdpi.comresearchgate.netnih.govresearchgate.netthermofisher.comnih.govksdb.orgnih.govnih.govarvojournals.org

Phenotypic analysis of these mice has revealed several key roles for AQP3. A prominent phenotype is nephrogenic diabetes insipidus, characterized by polyuria and the inability to concentrate urine effectively, highlighting AQP3's crucial role in renal water reabsorption at the basolateral membrane of collecting duct cells. pnas.orgksdb.orgnih.gov AQP3 null mice also exhibit skin abnormalities, including dry skin with decreased elasticity and impaired biosynthesis, attributed to reduced glycerol and water content in the epidermis. researchgate.netksdb.orgnih.gov

In the context of cancer research, AQP3 knockout mice have shown reduced tumor formation in skin carcinogenesis models and abrogated metastasis in mammary orthotopic xenografts, supporting a role for AQP3 in cancer progression. mdpi.comnih.govresearchgate.netnih.gov Studies in AQP3 knockout mice have also provided insights into AQP3's role in cell migration and proliferation, consistent with in vitro findings. mdpi.comnih.govnih.govnih.gov

Observed Phenotypes in AQP3 Knockout Mice:

System/TissuePhenotypeSource
KidneyNephrogenic diabetes insipidus (polyuria, impaired urine concentration). pnas.orgksdb.orgnih.gov
SkinDry skin, decreased elasticity, impaired epidermal biosynthesis. researchgate.netksdb.orgnih.gov
CancerReduced skin tumor formation, abrogated metastasis in breast cancer model. mdpi.comnih.govresearchgate.netnih.gov
Placenta/FetusHigher pregnancy failure rate, reduced litter size, smaller fetuses. ksdb.org

These models have been essential for moving beyond in vitro observations to understand the systemic impact of AQP3 function. nih.govnih.gov

RNA Interference (siRNA) for Gene Silencing

RNA interference (RNAi), particularly using small interfering RNA (siRNA), is a widely adopted technique for sequence-specific gene silencing. This method has been instrumental in investigating the functional significance of AQP3 by reducing its expression levels in various cell types. By introducing synthetic siRNA molecules complementary to AQP3 mRNA, researchers can trigger the degradation of the target mRNA, leading to a knockdown of AQP3 protein expression.

Studies have successfully employed AQP3 siRNA to assess the impact of reduced AQP3 levels on cellular processes. For instance, AQP3 gene silencing has been shown to increase the sensitivity of prostate cancer cells to cryoinjury, suggesting a role for AQP3 in protecting these cells from freezing-induced damage. nih.gov In human squamous cell carcinoma (SCC) cell lines, transfection with AQP3 siRNA significantly inhibited proliferation and promoted apoptosis, highlighting its potential as a therapeutic target in skin cancer. nih.gov The efficiency of AQP3 gene silencing using siRNA can be monitored by techniques such as RT-qPCR for mRNA levels and Western blot analysis for protein levels. nih.govnih.gov Different siRNA sequences targeting AQP3 can exhibit varying inhibitory effects on mRNA expression, which may be attributed to positional effects and differences in the secondary structure of the nucleotide sequence. nih.gov

Table 1: Effect of AQP3 siRNA on Cellular Processes

Cell TypeObserved Effect of AQP3 SilencingReference
Prostate Cancer CellsIncreased sensitivity to cryoinjury nih.gov
Squamous Cell Carcinoma CellsInhibited proliferation, promoted apoptosis nih.gov
MDA-MB-231 Breast Cancer CellsDecrease in cell proliferation, migration, and invasion; increase in cell death by 5-fluorouracil researchgate.net
Ovine Secondary FolliclesReduced AQP3 gene expression cambridge.org

Yeast and Sf9 Insect Cell Expression Systems

Heterologous expression systems, such as those based on yeast and Sf9 insect cells, are valuable tools for producing recombinant AQP3 protein for functional and structural studies. These systems allow for the expression of AQP3 in a controlled environment, facilitating purification and characterization of the protein.

Yeast expression systems, particularly Saccharomyces cerevisiae, have been utilized for heterologous expression of human AQP3 (hAQP3) to study its functional activity. mdpi.com Yeast cells depleted of endogenous aquaporins can be transformed with plasmids encoding hAQP3, enabling researchers to specifically evaluate water and glycerol permeability mediated by AQP3 using techniques like the stopped-flow method. mdpi.com This system has been used to confirm the inhibitory effect of compounds like Rottlerin on AQP3-mediated water and glycerol transport. mdpi.com Yeast systems offer a platform for high-throughput screening of aquaporin function for various substrates. nih.gov

Sf9 insect cells, often used in conjunction with the baculovirus expression system, provide another platform for expressing recombinant proteins, including membrane proteins like AQP3. researchgate.netnih.gov This system can yield high levels of protein expression and allows for post-translational modifications. wuxibiologics.com Sf9 insect cells have been used to express tagged versions of AQP3, such as GST-tagged AQP3, for studies investigating protein-protein interactions. researchgate.net Co-expression of GST-tagged AQP3 and His-tagged PLD2 in Sf9 cells followed by co-immunoprecipitation experiments provided evidence for a direct interaction between AQP3 and PLD2. researchgate.netnih.gov

Computational and Theoretical Approaches

Computational and theoretical approaches play a crucial role in complementing experimental studies of AQP3, providing insights into its structure, function, and interactions at the molecular level.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between AQP3 and small molecules, such as potential inhibitors.

Molecular docking is employed to predict the preferred binding orientation and affinity of a ligand within the binding site of AQP3. This helps in identifying potential AQP3 inhibitors and understanding the key interactions involved. mdpi.comfrontiersin.orgsbmu.ac.ir Studies have used molecular docking to screen libraries of compounds and identify potential hit compounds that bind to AQP3. frontiersin.orgsbmu.ac.irresearchgate.net

Molecular dynamics simulations extend docking studies by providing a dynamic view of the protein-ligand complex over time. MD simulations allow researchers to assess the stability of the complex, evaluate the dynamics of interactions, and explore conformational changes in AQP3 upon ligand binding. mdpi.comfrontiersin.orgsbmu.ac.irpatrinum.ch For example, MD simulations have been used to understand how the compound Rottlerin blocks AQP3-glycerol permeation by establishing stable interactions at the extracellular region of AQP3 pores. mdpi.commdpi.com MD simulations can also reveal ligand unbinding pathways, providing insights into how inhibitors might access or exit the binding site. frontiersin.orgresearchgate.net

Table 2: Computational Studies on AQP3 Interactions

MethodFocus of StudyKey FindingsReference
Molecular Docking & MD SimulationsInteraction of Rottlerin with AQP3Rottlerin blocks glycerol permeation by interacting with extracellular residues, stable interactions observed. mdpi.commdpi.com
Molecular Docking & MD SimulationsVirtual screening for AQP3 inhibitorsIdentified potential hit compounds with good binding affinity and stability in the binding pocket. frontiersin.orgresearchgate.netpatrinum.ch
Molecular Docking & MD SimulationsInteraction of Santalum album phytochemicals with AQP3Identified potential inhibitors like sclareol (B1681606) and levomenol (B1675114) with stable interactions. sbmu.ac.ir

Comparative Modeling for 3D Structure Prediction

As experimental high-resolution structures for AQP3, particularly the human homotetramer, are not always available in databases like the Protein Data Bank (PDB), comparative modeling (also known as homology modeling) is a crucial technique for generating 3D structural models of AQP3. mdpi.comfrontiersin.orgsbmu.ac.irijritcc.org

This method involves building a 3D model of the target protein (AQP3) based on the known experimental structure of a homologous protein (a template) with a similar amino acid sequence. mdpi.comijritcc.org The process typically involves identifying suitable template structures using sequence alignment tools like BLAST, aligning the AQP3 sequence with the template sequence, and then building the model based on the conserved regions and the template structure. mdpi.comijritcc.org Subsequent steps often include model optimization and validation to assess the quality and accuracy of the predicted structure. ijritcc.org

Comparative modeling has been used to generate 3D models of AQP3 for subsequent computational studies, such as molecular docking and dynamics simulations, to investigate ligand binding and protein dynamics. mdpi.comfrontiersin.orgsbmu.ac.ir For instance, a comparative model of human AQP3 was generated using the structure of AQP10 as a template, which shares a significant amino acid sequence identity with AQP3. mdpi.com Another study used a homology model of AQP3 built using homology modeling tools for virtual screening and MD simulations. frontiersin.org

Machine Learning in Aquaporin Research

Machine learning (ML) approaches are increasingly being applied in biological research, including the study of aquaporins, to analyze complex datasets, identify patterns, and make predictions. While the application of ML specifically and solely to AQP3 is still an evolving area, the provided search results indicate its use in broader aquaporin research and its potential relevance to AQP3.

Machine learning methods can be applied to classify aquaporins based on their sequences or structural features, which can be helpful in recognizing and categorizing different aquaporin subtypes. frontiersin.org ML can also be used to analyze gene expression data and identify correlations between AQP3 expression and various biological conditions or disease states. sciety.orgresearchgate.net For example, a machine learning classification approach was used to analyze different prostate cancer cell lines under normoxic and hypoxic conditions based on cellular features, which indirectly relates to how AQP3 localization and expression are affected by hypoxia. nih.gov

Furthermore, ML frameworks are being developed to analyze complex biological data, such as gene expression and sequencing data from tumors like meningiomas, to identify combinations of factors (genes/proteins), potentially including AQP3, that may be associated with disease progression or recurrence. sciety.orgresearchgate.netpreprints.org These ML-driven discoveries can help generate hypotheses for further experimental validation regarding the role of AQP3 in complex biological networks.

Table 3: Application of Machine Learning in Aquaporin Research

Application AreaDescriptionRelevance to AQP3Reference
Aquaporin ClassificationClassifying aquaporins based on sequence or structural features.Can help in the identification and categorization of AQP3. frontiersin.org
Analysis of Biological DataIdentifying patterns and correlations in gene expression and other data.Can reveal associations between AQP3 expression and disease states or conditions. sciety.orgresearchgate.netnih.govpreprints.org
Hypothesis GenerationIdentifying potential interactions or pathways involving aquaporins.Can suggest roles for AQP3 in complex biological processes. sciety.orgresearchgate.netpreprints.org

Genetic and Evolutionary Perspectives of Aquaporin 3

AQP3 Gene Structure and Chromosomal Location

The gene encoding human aquaporin 3, officially symbolized as AQP3, is a protein-coding gene recognized by HGNC nih.gov. It is a single-copy gene within the human genome preprints.org. Early investigations utilizing in situ hybridization initially placed the human AQP3 gene on chromosome 9, specifically within the region 9p21–>p12 preprints.org. Subsequent research, involving the screening of a human kidney cDNA library, mapped the human AQP3 gene to chromosome 7q36.2-q36.3 preprints.orgnih.gov. However, current information from resources like the NCBI Gene database and the Human Metabolome Database consistently locates the human AQP3 gene on chromosome 9 at band 9p13.3 nih.govwikipedia.orghmdb.ca. The gene structure of AQP3 is characterized by the presence of six exons nih.govpreprints.orgresearchgate.net.

Below is a summary of reported human AQP3 gene locations:

SourceChromosomeBandApproximate Location
Ishibashi et al. preprints.org9p21–>p12In situ hybridization
Screening human kidney cDNA library preprints.orgnih.gov7q36.2-q36.3
NCBI Gene nih.govwikipedia.org9p13.333,441,156 bp - 33,447,596 bp (GRCh38.p14) wikipedia.org
Human Metabolome Database hmdb.ca9-Chromosome 9

Genetic Polymorphisms and Their Functional Implications

Genetic polymorphisms within the AQP3 gene can lead to variations in protein expression and function, potentially influencing individual susceptibility to certain conditions. One notable polymorphism is the single nucleotide polymorphism (SNP) rs17553719. Studies have indicated an association between this AQP3 polymorphism and survival rates in sepsis patients mdpi.comresearchgate.net. Specifically, the homozygous CC genotype of rs17553719 has been linked to increased AQP3 expression and elevated levels of IL-33, correlating with a reduced survival rate in individuals with sepsis mdpi.comresearchgate.net.

Research in pigs has identified a 16 bp insertion mutation in the promoter region of the porcine AQP3 gene. This insertion has been shown to significantly enhance the transcriptional activity of AQP3 by creating additional binding sites for the transcription factor CEBPA frontiersin.orgfrontiersin.org. Functional studies demonstrated that reducing AQP3 expression in porcine intestinal epithelial cells with this insertion resulted in higher viral loads of Porcine Epidemic Diarrhea Virus (PEDV) and diminished expression of key pro-inflammatory cytokines and interferons frontiersin.orgfrontiersin.org. These findings suggest a potential link between this specific polymorphism and resistance to PEDV infection in porcine intestinal epithelial cells frontiersin.org. Furthermore, a polymorphism in the AQP3 gene has been associated with an increased susceptibility to Epstein-Barr virus-associated nasopharyngeal carcinoma and lymphoepithelioma-like carcinoma, with the AA genotype being more prevalent in affected individuals nih.gov.

Association with the GIL Blood Group System

This compound serves as the molecular basis for the GIL blood group system cloud-clone.comwikipedia.orgnih.gov. The GIL system was officially recognized by the International Society for Blood Transfusion (ISBT) in 2002 and is designated as system 29 researchgate.netnih.govresearchgate.netbloodgroupdatabase.org. This blood group system is defined by a single antigen presented on the AQP3 protein, which is an aquaglyceroporin bloodgroupdatabase.org. The identification of AQP3 as the carrier of the GIL antigen was a result of a gene-centric investigation where researchers sequenced the coding regions of the AQP3 gene in individuals who tested negative for the GIL antigen researchgate.net. The name of the GIL blood group system and its antigen are derived from the surname of the first antigen-negative individual identified researchgate.netnih.govresearchgate.net. The absence of the AQP3 protein on red blood cells corresponds to the GIL-negative phenotype researchgate.netnih.gov.

Phylogenetic Relationships within the Aquaglyceroporin Subfamily

Aquaporins are broadly categorized into several subfamilies based on their structural features and the types of solutes they transport researchgate.netfrontiersin.orgnih.gov. AQP3 is a member of the aquaglyceroporin subfamily, which is permeable to water, glycerol (B35011), and other small uncharged molecules such as urea (B33335) and ammonia (B1221849) cloud-clone.comresearchgate.netfrontiersin.orgnih.gov. Other members of this subfamily include AQP7, AQP9, and AQP10 researchgate.netfrontiersin.orgnih.govnih.gov.

Phylogenetic analyses of aquaporin proteins across a wide range of species consistently support the classification of aquaporins into distinct clades, including the aquaglyceroporins (AQP3-like), classical aquaporins (AQP1-like), aquaammoniaporins (AQP8-like), and superaquaporins (AQP11-like) frontiersin.orgmdpi.combiorxiv.org. Within the aquaglyceroporin subfamily, AQP3, AQP9, and AQP10 share conserved structural features, notably two Asparagine-Proline-Alanine (NPA) motifs and specific aspartic acid (D) residues nih.govresearchgate.net. Phylogenetic trees visually represent the evolutionary relationships among these subfamily members, showing their clustering across different species frontiersin.orgmdpi.com.

Evolutionary Conservation Across Species

Comparative analysis of AQP3 protein sequences from different species underscores this evolutionary conservation. For instance, human AQP3 shares a high degree of amino acid sequence identity (91%) with rat AQP3 preprints.orgnih.gov. In teleost fish, AQP3 sequences exhibit a relatively high level of conservation when compared to their mammalian counterparts, with identities ranging from 67% to 69% mnhn.fr. Investigations across various animal lineages, including both deuterostomes and protostomes, indicate the widespread presence and diversification of the aquaglyceroporin subfamily nih.govbiorxiv.org. While some members of the aquaglyceroporin subfamily, such as AQP7, AQP9, and AQP10, may be absent in specific species or lineages (e.g., certain primates, rodents, and diprotodontia), AQP3 generally shows strong evolutionary conservation nih.govresearchgate.net. The presence of aquaglyceroporins in both prokaryotic and eukaryotic ancestors points to the ancient evolutionary origins of this subfamily nih.gov. Evolutionary processes, including whole-genome duplications, localized gene duplications, and horizontal gene transfer events, have contributed to the diversity and distribution patterns observed within the aquaporin family across different species nih.gov.

Emerging Research Avenues and Future Directions for Aquaporin 3 Studies

Unraveling Novel AQP3-Interacting Partners and Regulatory Networks

Understanding the proteins and molecules that interact with AQP3 is crucial for deciphering its diverse functions and regulatory mechanisms. Recent studies have identified several novel AQP3-interacting partners, shedding light on its involvement in complex cellular processes. For instance, AQP3 has been shown to form complexes with ClC-3 chloride channels, influencing cell volume regulation in nasopharyngeal carcinoma cells. mdpi.com In keratinocytes, AQP3 interacts with phospholipase D2 (PLD2), facilitating glycerol (B35011) transport essential for PLD2-mediated phosphatidylglycerol synthesis, a lipid involved in early keratinocyte differentiation. researchgate.netmdpi.com Disruption of the AQP3-caveolin-1 complex has been implicated in pregnancy disorders. mdpi.com Furthermore, AQP3 can interact with the lipid droplet protein perilipin 1 (PLIN1). mdpi.com

Research is also exploring the regulatory networks that control AQP3 expression and activity. Studies indicate that AQP3 expression can be regulated by the cAMP pathway, primarily through protein kinase A (PKA) and cAMP-responsive element binding protein (CREB). frontiersin.org The 5'-flanking region of the AQP3 gene contains promoter activity and binding sites for CREB. frontiersin.org Long noncoding RNAs, such as H19, have been shown to regulate AQP3 expression post-transcriptionally by sponging microRNA-874, impacting intestinal barrier function. frontiersin.org Post-translational modifications, including glycosylation, phosphorylation, ubiquitination, and acetylation, are also recognized as important regulators of AQP3 function and localization. physiology.orgnih.govnih.gov Lysine (B10760008) acetylation at position 282 in the C-terminus of AQP3 has been identified and is hypothesized to positively regulate AQP3 water permeability. physiology.org

Deeper Understanding of AQP3's Role in Specific Signaling Cascades

AQP3's ability to transport molecules like hydrogen peroxide (H₂O₂) positions it as a key player in various signaling cascades. Research is actively investigating how AQP3-mediated transport influences intracellular signaling pathways. AQP3-mediated H₂O₂ transport has been shown to modulate epidermal growth factor (EGF) signaling in epithelial cells and TNF-α signaling in skin keratinocytes. pnas.orgijbs.com In the colon, AQP3 mediates H₂O₂ signal transduction, implicating it in innate immune responses at mucosal surfaces. pnas.org Studies in colonic epithelial cells have demonstrated that AQP3 depletion leads to defective wound repair and impaired H₂O₂ responses to pathogens like Citrobacter rodentium. pnas.org

AQP3 is also involved in signaling pathways related to cancer progression. It can activate pathways such as phosphoinositide 3-kinase (PI3K)/Akt, which is associated with increased colorectal cancer cell migration and metastasis. mdpi.com AQP3 contributes to cervical cancer infiltration and metastasis by mediating NOX4-derived H₂O₂ transport and activating the Syk/PI3K/Akt pathway. mdpi.com In gastric cancer cells, AQP3 promotes epithelial-to-mesenchymal transition (EMT) through the PI3K/Akt/SNAIL pathway and facilitates tumor growth via the Wnt/glycogen synthase kinase-3 beta (GSK-3β)/β-catenin pathway. mdpi.com In pancreatic cancer cells, AQP3 promotes proliferation via the mammalian target of rapamycin (B549165) (mTOR) pathway. mdpi.com Furthermore, AQP3 suppression in esophageal and oral squamous cell carcinoma cells reduces cell adhesion and increases cell death by inhibiting focal adhesion kinase (FAK) phosphorylation and decreasing ERK and MAPK pathway phosphorylation. mdpi.com AQP3 also promotes prostate cancer cell motility and invasion through extracellular signal-regulated kinase 1/2 (ERK1/2)-mediated matrix metalloproteinase-3 (MMP-3) secretion. spandidos-publications.com

AQP3's role in inflammatory signaling is also being explored. H₂O₂ transport via AQP3 can promote tissue inflammation through the NF-ĸB signaling pathway and macrophage activation. mdpi.com Inhibition of AQP3 peroxiporin activity has been shown to impair cancer cell migration, proliferation, and adhesion, highlighting its impact on melanoma progression. mdpi.com In rosacea, AQP3 is highly expressed in the epidermis and CD4+ T cells and is essential for the activation of NF-ĸB signaling and the subsequent production of chemokines in keratinocytes. ijbs.com

Characterization of AQP3 in Understudied Tissues and Pathologies

While AQP3 is well-characterized in tissues like the skin and kidney, its role in many other tissues and pathologies remains understudied. Research is expanding to investigate AQP3's function in a broader range of physiological and disease contexts.

In the gut, abnormal expression of AQP3 has been linked to intestinal disorders such as inflammatory bowel disease, diarrhea, intestinal barrier injury, irritable bowel syndrome, intestinal oxidative stress, and autophagy. frontiersin.org Studies have shown reduced AQP3 expression in the colon of rats with irritable bowel syndrome via the NF-κB pathway, potentially associated with water metabolic abnormalities and intestinal permeability alterations. frontiersin.org AQP3 in macrophages has been implicated in NOD-like receptor thermal protein domain associated protein 3 (NLRP3)-inflammasome activation, with inhibition or silencing blocking inflammatory responses and decreasing the production of IL-6, proIL-1β, and TNF-α. frontiersin.org

AQP3 is increasingly recognized for its role in various cancers, including skin, lung, colon, pancreatic, liver, breast, esophageal, oral squamous cell carcinoma, cervical, and prostate cancers. nih.govmdpi.comspandidos-publications.comiiarjournals.orgmdpi.comresearchgate.net Its overexpression is frequently associated with tumor progression, metastasis, and poor prognosis. nih.govmdpi.comiiarjournals.org Studies in AQP3-knockout mice have demonstrated resistance to skin tumor formation. nih.govfrontiersin.org

The involvement of AQP3 in metabolic disorders, particularly diabetes, is another area of active research. Studies in diabetic mouse models have shown decreased AQP3 expression in the skin, contributing to diabetic xeroderma (dry skin). mdpi.comnih.govresearchgate.net This decrease in AQP3 in diabetes may limit water transport in the skin. mdpi.com Increased oxidative stress in diabetic mice has been shown to decrease the expression of Bmal1 and Clock, inhibiting Aqp3 transcription and leading to reduced AQP3 expression. mdpi.com

AQP3's role in inflammatory diseases beyond the skin and gut is also being investigated. Many studies highlight the important roles of AQPs, including AQP3, in inflammatory processes, suggesting them as potential therapeutic targets. eajm.org

Development of Advanced Imaging Techniques for Real-Time AQP3 Dynamics

Visualizing the dynamic behavior of AQP3 in real-time within living cells and tissues is crucial for understanding its function and regulation. The development of advanced imaging techniques is facilitating this research. Molecular imaging techniques, such as using chemoselective fluorescent indicators like Peroxy Yellow 1 Methyl-Ester (PY1-ME) for H₂O₂, have been used to directly demonstrate AQP3's ability to facilitate H₂O₂ uptake across membranes in mammalian cells. pnas.orgnih.gov

While the provided search results specifically mention imaging techniques in the context of demonstrating AQP3's transport function and localization pnas.orgnih.govmdpi.com, the broader field of aquaporin research benefits from techniques that allow for real-time observation of protein dynamics, including trafficking, insertion into the membrane, and interactions. Techniques like atomic force microscopy (AFM) have been used to assess biomechanical and morphological changes in cells upon AQP silencing, providing insights into how AQP3 affects cellular properties related to migration and adhesion. nih.gov Future directions in this area likely involve the application and development of super-resolution microscopy, live-cell imaging, and Förster Resonance Energy Transfer (FRET) techniques to visualize AQP3 protein-protein interactions, conformational changes, and trafficking events in real-time.

Integration of Multi-Omics Data for Comprehensive AQP3 Research

A comprehensive understanding of AQP3 requires integrating data from various "omics" disciplines, including genomics, transcriptomics, proteomics, and metabolomics. This multi-omics approach can reveal complex regulatory networks and functional consequences related to AQP3 expression and activity.

Transcriptomic analysis, such as RNA-Seq, has been used to show increased AQP3 gene expression in colon cancer compared to normal colonic mucosa. mdpi.com Studies integrating transcriptomics with analysis of protein expression and function are providing a more complete picture of AQP3's involvement in disease. For example, correlating AQP3 expression levels with clinical outcomes in cancer patients using immunohistochemistry and survival analysis highlights its potential as a prognostic marker. iiarjournals.org

Proteomic studies, including the identification of post-translational modifications like acetylation physiology.org, contribute to understanding how AQP3 function is regulated at the protein level. Integrating this with functional assays provides insights into the impact of these modifications.

Metabolomics can reveal how AQP3-mediated transport of solutes like glycerol and H₂O₂ affects cellular metabolism and signaling. For instance, understanding how AQP3-facilitated glycerol transport impacts ATP production and lipid synthesis requires a metabolomic perspective. mdpi.comfrontiersin.org

While the provided search results offer glimpses into the application of transcriptomics and proteomics in AQP3 research physiology.orgiiarjournals.orgmdpi.com, the future of AQP3 studies will increasingly rely on the comprehensive integration of data from all these omics layers. This will enable the construction of detailed molecular maps illustrating how genetic variations, transcriptional regulation, protein modifications, and metabolic changes converge to influence AQP3 function and its role in health and disease.

Q & A

Q. What are the primary methodologies for detecting and quantifying aquaporin 3 (AQP3) expression in mammalian tissues?

  • Methodological Answer : AQP3 detection typically involves immunofluorescence, Western blotting, or qRT-PCR. For tissue-specific localization, immunohistochemistry (IHC) using validated antibodies (e.g., anti-AQP3 IgG) is recommended. Quantitative analysis requires normalization to housekeeping genes (e.g., β-actin) or total protein content. Recent studies emphasize combining multiple techniques (e.g., IHC with mRNA quantification) to reduce false positives .

Q. How should researchers design in vitro experiments to study AQP3-mediated water and glycerol transport?

  • Methodological Answer : Use siRNA knockdown or CRISPR-Cas9 AQP3 knockout cell lines (e.g., HEK293 or MDCK cells) to establish functional baselines. Measure osmotic water permeability (Pf) using stopped-flow light scattering or calcein quenching assays. For glycerol transport, employ radiolabeled glycerol uptake assays. Include controls for osmolarity and temperature variations, and validate results with pharmacological inhibitors (e.g., HgCl₂) .

Q. What statistical approaches are critical for analyzing AQP3 expression data in comparative studies?

  • Methodological Answer : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Normalize data to account for batch effects in qRT-PCR or proteomics workflows. For small sample sizes, non-parametric tests (Mann-Whitney U) are preferable. Report effect sizes and confidence intervals to contextualize biological significance .

Advanced Research Questions

Q. How can contradictory findings regarding AQP3’s role in cancer metastasis be resolved methodologically?

  • Methodological Answer : Conduct systematic reviews with meta-analyses to assess study heterogeneity (e.g., tumor type, AQP3 isoform specificity). Prioritize studies using isoform-specific antibodies and standardized metastasis models (e.g., xenograft vs. organoid). Replicate key experiments in controlled environments to isolate confounding variables (e.g., hypoxia, stromal interactions) .

Q. What integrative approaches are used to study AQP3’s interaction with other membrane proteins (e.g., EGFR, PI3K)?

  • Methodological Answer : Combine co-immunoprecipitation (Co-IP) with proximity ligation assays (PLA) to confirm direct interactions. For dynamic studies, employ fluorescence resonance energy transfer (FRET) in live cells. Computational modeling (e.g., molecular dynamics simulations) can predict binding interfaces, validated by mutagenesis .

Q. How do researchers address technical limitations in real-time imaging of AQP3 function in vivo?

  • Methodological Answer : Utilize transgenic models expressing AQP3-GFP fusion proteins for intravital microscopy. Two-photon microscopy improves depth penetration for tissue imaging. For functional readouts, pair with ion-sensitive dyes (e.g., BCECF for pH changes). Validate with knockout controls to ensure specificity .

Data and Reproducibility

Q. What protocols ensure reproducibility in AQP3 knockout mouse studies?

  • Methodological Answer : Follow ARRIVE guidelines for animal reporting: detail genetic background, housing conditions, and phenotyping protocols. Use littermate controls and blind experimenters to genotype. Publish raw data (e.g., RNA-seq datasets) in repositories like GEO or PRIDE .

Q. How should conflicting data on AQP3’s pH sensitivity be analyzed?

  • Methodological Answer : Perform sensitivity analyses to identify variables (e.g., lipid composition, buffer systems). Use planar lipid bilayer reconstitution to isolate AQP3 from membrane complexity. Compare results across orthogonal methods (e.g., electrophysiology vs. fluorescence assays) .

Ethical and Reporting Standards

Q. What ethical considerations apply to AQP3 studies involving human tissues?

  • Methodological Answer : Obtain informed consent for tissue collection, specifying research use. Anonymize data to protect participant privacy. Follow institutional review board (IRB) protocols and declare approvals in publications (e.g., IRB number, approval date) .

Q. How can researchers improve transparency in reporting AQP3 functional assays?

  • Methodological Answer :
    Adhere to MIQE guidelines for qRT-PCR or MISFISHIE for imaging. Disclose antibody clones, dilution factors, and validation steps (e.g., knockout validation). Share code for computational analyses via GitHub or Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.